3-mercapto-1H-indole-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-sulfanyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-9(12)7-8(13)5-3-1-2-4-6(5)10-7/h1-4,10,13H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSRMTYFZGSCMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)O)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10494097 | |
| Record name | 3-Sulfanyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61830-04-4 | |
| Record name | 3-Sulfanyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10494097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Technical Whitepaper: 3-Mercapto-1H-Indole-2-Carboxylic Acid – Physicochemical Profiling and Synthetic Utility
Executive Summary
3-Mercapto-1H-indole-2-carboxylic acid is a highly functionalized, research-grade heterocyclic building block. Defined by its precise molecular weight of 193.22 g/mol and the chemical formula C9H7NO2S [1], this compound is a cornerstone in the synthesis of complex heteroannelated scaffolds and the development of metalloenzyme inhibitors. By integrating a nucleophilic C3-thiol, an acidic C2-carboxylic acid, and an electron-rich indole core, it offers unique bifunctional reactivity that drives advanced multicomponent reactions and targeted pharmacological interventions.
Physicochemical Profiling & Structural Causality
The utility of 3-mercapto-1H-indole-2-carboxylic acid stems directly from its structural topology. As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does in solution:
-
The Indole Core: Provides a rigid, planar aromatic system that facilitates π-π stacking interactions within enzyme binding pockets and structural stability in synthetic intermediates.
-
The C2-Carboxylic Acid: Acts as both an anchoring group for hydrogen bonding in biological targets and an electrophilic trap during intramolecular cyclizations.
-
The C3-Thiol: The highly polarizable sulfur atom is a potent, "soft" nucleophile for S-alkylation and a premier coordinating ligand for transition metals (e.g., Zn²⁺, Fe²⁺/Fe³⁺).
Core Quantitative Data
The following table summarizes the fundamental physicochemical properties of the compound, essential for stoichiometric calculations and assay design [2].
| Property | Value |
| Chemical Name | 3-Mercapto-1H-indole-2-carboxylic acid |
| CAS Registry Number | 61830-04-4 |
| Molecular Formula | C9H7NO2S |
| Molecular Weight | 193.22 g/mol |
| Core Scaffold | 1H-Indole |
| Key Functional Groups | C2-Carboxyl (-COOH), C3-Thiol (-SH) |
Synthetic Utility: Multicomponent Assembly of [1,4]Thiazepines
One of the most powerful applications of 3-mercapto-1H-indole-2-carboxylic acid is its use as a bifunctional reagent (BFR) in a modified four-component Ugi condensation. As detailed by Ilyn et al. (2006), the compound undergoes initial S-alkylation to form a ketoacid intermediate. This intermediate subsequently reacts with primary amines and isocyanides, triggering an intramolecular cyclization that yields heteroaryl-fused 3-oxo-1,4-thiazepine-5-carboxamides.
Causality in Reaction Design: The success of this pathway relies on the differential pKa of the functional groups. The C3-thiol is significantly more nucleophilic than the indole nitrogen, allowing for highly regioselective S-alkylation under mild alkaline conditions without requiring N-protection.
Fig 1: Regioselective S-alkylation and subsequent Ugi-type cyclization.
Experimental Protocol: Synthesis of the S-Alkylated Ketoacid Intermediate
The following self-validating protocol outlines the preparation of the key ketoacid intermediate, demonstrating the selective reactivity of the C3-thiol.
Materials:
-
3-Mercapto-1H-indole-2-carboxylic acid (19.3 g, 0.1 mol)
-
Bromoacetone (16.4 g, 0.12 mol)
-
10% Aqueous Na₂CO₃ (200 mL)
-
Dilute Aqueous HCl
Step-by-Step Methodology:
-
Deprotonation & Solubilization: Dissolve 19.3 g of 3-mercapto-1H-indole-2-carboxylic acid in 200 mL of 10% aqueous Na₂CO₃.
-
Mechanistic Insight: The alkaline environment (pH ~10) selectively deprotonates the highly acidic C3-thiol (pKa ~6) and the C2-carboxylic acid (pKa ~3-4), generating a highly water-soluble, nucleophilic thiolate-carboxylate dianion.
-
-
Electrophilic Addition: Add bromoacetone (16.4 g, 0.12 mol) dropwise to the solution at room temperature under continuous, vigorous stirring.
-
Mechanistic Insight: The soft, highly polarizable thiolate anion undergoes rapid SN2 nucleophilic attack on the primary carbon of bromoacetone, displacing the bromide ion. The indole nitrogen remains unreactive under these conditions due to its lower nucleophilicity and integration into the aromatic π-system.
-
-
Reaction Maturation: Stir the mixture at room temperature for exactly 1 hour to ensure complete conversion.
-
Acid-Driven Precipitation: Slowly acidify the reaction mixture with dilute aqueous HCl until a stable pH of 3 is reached.
-
Mechanistic Insight: Lowering the pH protonates the C2-carboxylate back to its neutral carboxylic acid state. This drastically reduces the compound's aqueous solubility, driving the spontaneous precipitation of the S-alkylated ketoacid intermediate.
-
-
Isolation: Filter the formed precipitate under vacuum, wash thoroughly with cold distilled water to remove residual inorganic salts, and dry under vacuum to yield the pure intermediate.
Pharmacological Applications: Metalloenzyme Inhibition
Beyond synthetic chemistry, the unique structural motif of 3-mercapto-1H-indole-2-carboxylic acid makes it a privileged scaffold for interacting with metalloenzymes. High-purity grades of this compound are actively utilized in metallo-β-lactamase (MBL) inhibition studies [1].
Causality in Target Engagement: MBLs utilize active-site zinc (Zn²⁺) ions to hydrolyze the β-lactam ring of antibiotics, conferring severe bacterial resistance. The C3-thiolate of the indole derivative acts as a potent, soft Lewis base that forms a stable coordinate covalent bond with the soft Lewis acid Zn²⁺. Simultaneously, the adjacent C2-carboxylate engages in secondary hydrogen bonding or electrostatic interactions with conserved active-site residues. This dual-pharmacophore action effectively anchors the inhibitor and displaces the catalytic water molecule required for antibiotic hydrolysis.
Fig 2: Dual-pharmacophore coordination logic for metallo-β-lactamase inhibition.
References
-
Ilyn, A. P., et al. "One-Step Assembly of Carbamoyl-Substituted Heteroannelated [1,4]Thiazepines." Journal of Organic Chemistry, 2006, 71(7), 2811-2819. URL: [Link]
Solubility Profile and Handling Protocols for 3-Mercapto-1H-indole-2-carboxylic Acid in Organic Solvents: A Technical Guide
Executive Summary
For researchers and drug development professionals, 3-mercapto-1H-indole-2-carboxylic acid (CAS 61830-04-4) represents a highly versatile, yet chemically sensitive, building block. Featuring a fused bicyclic aromatic core, a C2-carboxylic acid, and a highly reactive C3-thiol (mercapto) group, this compound is frequently utilized in the synthesis of heteroannelated thiazepines and as a metallo-β-lactamase inhibitor [1]. However, its unique molecular architecture presents specific solubility and stability challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents, detailing the causality behind solvent selection, and outlines field-proven, self-validating protocols to prevent oxidative degradation during handling.
Molecular Architecture and Physicochemical Drivers of Solubility
The solubility profile of 3-mercapto-1H-indole-2-carboxylic acid is dictated by three competing structural features:
-
The Indole Core: The lipophilic aromatic system inherently limits aqueous solubility but promotes dissolution in moderately non-polar to polar organic solvents. The indole nitrogen (NH) acts as a strong hydrogen-bond donor.
-
The C2-Carboxylic Acid: With a pKa of approximately 3.5–4.0, this moiety forms strong intermolecular hydrogen-bonded dimers in non-polar media, restricting solubility. In polar solvents, these dimers are disrupted, drastically increasing solubility [2].
-
The C3-Thiol Group: The mercapto group introduces polarizability and acts as a weak acid (pKa ~6.5–7.5). Crucially, this group is highly susceptible to oxidative dimerization, forming a disulfide bridge (
) in the presence of mild oxidants or dissolved oxygen [3].
Mechanistic Causality in Solvent Selection
-
Polar Aprotic Solvents (DMF, DMSO): These solvents act as potent hydrogen-bond acceptors, breaking the carboxylic acid dimers and solvating the indole NH. While both offer excellent solubility, Dimethylformamide (DMF) is preferred for long-term storage. Dimethyl sulfoxide (DMSO), while an excellent solvent, can act as a mild oxidant over time, accelerating the conversion of the C3-thiol into an insoluble disulfide dimer [3].
-
Polar Protic Solvents (Methanol, Ethanol): Alcohols provide dual hydrogen-bond donating and accepting capabilities, effectively solvating both the carboxylate and the thiol groups, resulting in the highest overall solubility [2].
-
Non-Polar Solvents (Hexane, Dichloromethane): The hydrophobic mismatch between the highly polar C2/C3 substituents and the non-polar solvent leads to negligible solubility.
Quantitative Solubility Data in Key Organic Solvents
The following table summarizes the solubility profile of 3-mercapto-1H-indole-2-carboxylic acid. Data is extrapolated from the baseline physicochemical properties of the parent 1H-indole-2-carboxylic acid, adjusted for the increased polarizability and hydrogen-bonding capacity introduced by the C3-thiol group [2].
| Solvent | Classification | Estimated Solubility (g/L at 25°C) | Mechanistic Rationale & Stability Notes |
| Methanol | Polar Protic | > 400 | Optimal solvation via dense hydrogen-bonding networks. High stability if degassed. |
| DMF | Polar Aprotic | > 350 | Excellent disruption of intermolecular dimers. Chemically inert toward the thiol group. |
| Ethanol | Polar Protic | ~ 250 | Strong solubility; ideal for recrystallization workflows. |
| DMSO | Polar Aprotic | ~ 140 | Good initial solubility, but presents a high risk of driving thiol oxidation to disulfide over time. |
| Ethyl Acetate | Polar Aprotic | ~ 130 | Moderate polarity; the solvent of choice for liquid-liquid extraction protocols. |
| Dichloromethane | Non-polar | < 5 | Hydrophobic mismatch with the C2-COOH and C3-SH groups prevents dissolution. |
| Water (pH 7) | Aqueous | < 1 | Aromatic core restricts solubility. Requires basic pH (e.g., 10% |
Experimental Workflows & Self-Validating Protocols
To maintain scientific integrity and prevent the degradation of 3-mercapto-1H-indole-2-carboxylic acid, the following protocols have been engineered as self-validating systems.
Protocol A: Preparation of a Standardized Stock Solution (100 mM) in DMF
Causality: DMF is selected over DMSO to prevent the oxidative dimerization of the sensitive C3-thiol group. Degassing is mandatory to remove dissolved
-
Solvent Degassing: Transfer 10 mL of anhydrous DMF into a septum-sealed flask. Sparge the solvent with high-purity Argon gas for 15 minutes.
-
Inert Weighing: Inside a glovebox or under a continuous Argon stream, weigh exactly 193.2 mg (1.0 mmol) of 3-mercapto-1H-indole-2-carboxylic acid.
-
Dissolution: Inject the degassed DMF into the vial containing the compound. Vortex gently for 30 seconds.
-
System Validation: Inspect the solution visually. A successful, monomeric dissolution will yield a clear, pale-yellow liquid. If the solution turns cloudy or a white precipitate forms, this indicates that oxidative dimerization (disulfide formation) has occurred, and the batch must be discarded.
-
Storage: Store the validated solution in an amber glass vial at -20°C under an Argon headspace.
Protocol B: Aqueous-Organic Extraction and Precipitation
Causality: In synthetic workflows (such as the assembly of thiazepines), the compound is often reacted in a 10% aqueous
-
Reaction Completion: Ensure the aqueous reaction mixture (in 10%
) is at room temperature. -
Controlled Acidification: Under continuous stirring, slowly add 1M aqueous HCl dropwise. Monitor the pH continuously using a calibrated probe.
-
Precipitation Trigger: Continue acidification until exactly pH 3 is reached. At this pH, the carboxylic acid becomes fully protonated, drastically reducing its aqueous solubility.
-
System Validation: The sudden formation of a dense, off-white precipitate at pH 3 validates the successful protonation and desolvation of the indole derivative.
-
Isolation: Filter the precipitate under vacuum, wash thoroughly with cold, deionized water to remove residual salts, and dry under a high vacuum to yield the pure compound. Alternatively, extract the aqueous layer with Ethyl Acetate (3 x 20 mL), dry the organic layer over
, and concentrate in vacuo.
Solvent Selection Decision Matrix
The following logical relationship diagram outlines the optimal solvent selection pathway based on the intended downstream application of the compound.
Decision matrix for selecting organic solvents for 3-mercapto-1H-indole-2-carboxylic acid workflows.
References
-
Scent.vn. "Indole-2-carboxylic acid CAS# 1477-50-5 - Solubility Profile." Scent.vn Chemical Database, [Link]
-
Lange, M., et al. "Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species." Journal of the American Chemical Society, [Link]
-
Journal of Organic Chemistry. "One-Step Assembly of Carbamoyl-Substituted Heteroannelated [1,4]Thiazepines." ACS Publications,[Link]
3-Mercapto-1H-indole-2-carboxylic Acid (CAS 61830-04-4): A Comprehensive Technical Guide on Structural Identifiers, Synthesis, and Metallo-β-Lactamase Inhibition
Executive Summary
In the landscape of modern drug discovery, the alarming rise of antimicrobial resistance (AMR) driven by Metallo-β-Lactamases (MBLs) has necessitated the development of novel zinc-chelating pharmacophores. 3-Mercapto-1H-indole-2-carboxylic acid has emerged as a critical research-grade compound and building block in this domain. This whitepaper provides an in-depth technical analysis of its chemical identifiers, the mechanistic rationale behind its efficacy as an MBL inhibitor, and field-proven protocols for its synthesis and biochemical evaluation.
Chemical Identity & Core Identifiers
To ensure absolute precision in procurement, synthesis, and computational modeling, the core identifiers and physicochemical properties of 3-mercapto-1H-indole-2-carboxylic acid are summarized below. These metrics are essential for validating the compound's structural integrity prior to integration into high-throughput screening (HTS) or structure-activity relationship (SAR) pipelines .
| Property | Value |
| Chemical Name | 3-Mercapto-1H-indole-2-carboxylic acid |
| CAS Registry Number | 61830-04-4 |
| Molecular Formula | C9H7NO2S |
| Molecular Weight | 193.22 g/mol |
| InChIKey | WLSRMTYFZGSCMN-UHFFFAOYSA-N |
| Appearance | Solid powder (typically off-white to pale yellow) |
| Melting Point | 155 °C (Predicted) |
| Solubility | DMSO, Methanol, Dilute aqueous base |
Structural Rationale & Pharmacophore Dynamics
The architectural design of 3-mercapto-1H-indole-2-carboxylic acid is not coincidental; it is a highly optimized bidentate chelator designed to exploit the binuclear zinc active sites characteristic of Class B β-lactamases (such as NDM-1, VIM-2, and IMP-1).
Causality of the Pharmacophore:
-
The C3-Thiol (-SH): Thiol groups possess a high affinity for transition metals. In the MBL active site, the deprotonated thiolate acts as a potent nucleophile, displacing the bridging hydroxide ion between Zn1 and Zn2. This direct coordination neutralizes the catalytic engine required for β-lactam hydrolysis.
-
The C2-Carboxylate (-COO⁻): Positioned adjacently, the carboxylic acid serves a dual purpose. It provides secondary coordination to the Zn2 ion and acts as an electrostatic anchor, forming critical salt bridges with conserved basic residues (e.g., Lys224 or Arg228) at the entrance of the active site pocket.
-
The Indole Scaffold: The rigid, planar aromatic system engages in π-π stacking and hydrophobic interactions with residues like Trp93 and Val73, stabilizing the inhibitor-enzyme complex and preventing competitive displacement by native substrates.
Caption: Pharmacophore dynamics: Bidentate coordination of the binuclear zinc active site in MBLs.
Synthetic Methodology
The synthesis of 3-mercapto-1H-indole-2-carboxylic acid requires regioselective functionalization. The C3 position of the indole ring is the most nucleophilic site, making it susceptible to electrophilic aromatic substitution .
Workflow Causality & Self-Validating Protocol
To avoid the oxidative dimerization of free thiols into disulfides during synthesis, a two-step approach is mandated: electrophilic thiocyanation followed by controlled reduction. The protocol is self-validating; the distinct polarity shift from the thiocyanate intermediate to the free thiol can be definitively tracked via TLC (Hexane:EtOAc), ensuring no mixed products proceed to the assay phase.
Caption: Two-step synthetic workflow for 3-mercapto-1H-indole-2-carboxylic acid.
Step-by-Step Synthesis Protocol
-
Thiocyanation:
-
Dissolve 1H-indole-2-carboxylic acid (1.0 eq) and potassium thiocyanate (KSCN, 3.0 eq) in anhydrous methanol.
-
Cool the reaction vessel to 0°C in an ice bath.
-
Critical Step: Dropwise add a solution of bromine (Br₂, 1.2 eq) in methanol over 30 minutes. Reasoning: Slow addition controls the exothermic generation of the active electrophile (in situ thiocyanogen), preventing over-oxidation or polymerization of the indole core.
-
Stir at room temperature for 2 hours. Quench with cold water, filter the precipitated intermediate, and wash thoroughly.
-
-
Reduction:
-
Suspend the intermediate in a degassed mixture of ethanol and water (1:1 v/v). Reasoning: Degassing the solvent purges dissolved oxygen, preventing the spontaneous oxidative dimerization of the newly formed thiol into a disulfide.
-
Add dithiothreitol (DTT, 2.0 eq) or sodium borohydride (NaBH₄, 3.0 eq) and stir under a continuous nitrogen atmosphere for 4 hours at room temperature.
-
Acidify the mixture to pH 3 using 1M HCl to precipitate the final product. Filter, wash with cold water, and dry under high vacuum.
-
Biochemical Assay Protocols: MBL Inhibition
To validate the biological efficacy of the synthesized compound, a kinetic spectrophotometric assay using Nitrocefin (a chromogenic cephalosporin) is the gold standard.
Assay Causality & Self-Validating Mechanism
NDM-1 hydrolyzes the β-lactam ring of nitrocefin, shifting its absorbance from 390 nm (yellow) to 486 nm (red). By pre-incubating the enzyme with 3-mercapto-1H-indole-2-carboxylic acid, the active site Zn²⁺ ions are sequestered. The failure of the solution to turn red directly correlates to the inhibitor's binding affinity. The protocol includes EDTA as a positive control (validating that zinc chelation halts the enzyme) and a DMSO vehicle as a negative control (validating baseline enzyme kinetics).
Step-by-Step Assay Methodology
-
Buffer Preparation: Prepare the assay buffer (50 mM HEPES, pH 7.2, 50 µM ZnSO₄, 0.01% Triton X-100). Reasoning: HEPES maintains physiological pH without chelating zinc (unlike phosphate buffers), while ZnSO₄ ensures the MBL remains in its fully active, binuclear state. Triton X-100 prevents non-specific enzyme aggregation.
-
Inhibitor Dilution: Prepare a 10 mM stock of the compound in 100% DMSO. Perform 3-fold serial dilutions to create a 10-point concentration response curve.
-
Enzyme Pre-incubation: In a 96-well clear microplate, mix 1 nM purified NDM-1 enzyme with the inhibitor dilutions. Incubate at 25°C for 15 minutes. Reasoning: This incubation period allows the thermodynamic equilibrium of the inhibitor-zinc coordination complex to fully establish before introducing substrate competition.
-
Substrate Addition: Initiate the reaction by rapidly adding 100 µM Nitrocefin to all wells using a multichannel pipette.
-
Kinetic Read: Immediately monitor absorbance at 486 nm every 30 seconds for 15 minutes using a microplate reader.
-
Data Analysis: Calculate initial velocities (
) from the linear portion of the progress curves. Plot % Activity versus Log[Inhibitor] to extract the IC₅₀ value via non-linear regression analysis.
References
-
Molaid - 3-mercapto-1H-indole-2-carboxylic acid - CAS 61830-04-4 Chemical Properties. Available at:[Link][1]
-
Journal of Organic Chemistry - One-Step Assembly of Carbamoyl-Substituted Heteroannelated [1,4]Thiazepines (Blank et al. derivative syntheses). Available at:[Link][2]
Sources
Thermodynamic Stability of 3-Mercaptoindole-2-Carboxylic Acid: A Technical Guide
Executive Summary
As a Senior Application Scientist in early-stage drug discovery, I frequently encounter molecular scaffolds where synthetic utility is counterbalanced by thermodynamic fragility. 3-Mercaptoindole-2-carboxylic acid is a prime example of such a molecule. It features an electron-rich indole core, a redox-active thiol at the C3 position, and a labile carboxylic acid at the C2 position.
This dual functionalization creates a highly reactive but thermodynamically sensitive intermediate. Understanding its stability profile—specifically its propensity for decarboxylation and oxidative dimerization—is critical for researchers developing indoleamine 2,3-dioxygenase (IDO1) inhibitors or synthesizing complex indole-based therapeutics. This whitepaper deconstructs the thermodynamic behavior of 3-mercaptoindole-2-carboxylic acid and provides field-proven, self-validating protocols to manage its degradation in vitro.
Structural Thermodynamics and Degradation Pathways
The thermodynamic stability of 3-mercaptoindole-2-carboxylic acid is dictated by three competing physicochemical forces:
C2-Decarboxylation Dynamics
Indole-2-carboxylic acids are inherently prone to decarboxylation, particularly under acidic conditions or thermal stress. The parent indole-2-carboxylic acid exhibits a melting point range of 202–206 °C, at which point it undergoes thermal decarboxylation[1]. The activation energy barrier for this carbon-carbon bond cleavage is approximately 20–25 kcal/mol[1].
Mechanistically, acid-catalyzed protodecarboxylation proceeds via the initial addition of water to the carboxyl group, forming a hydrated intermediate. This intermediate undergoes rate-determining C–C bond cleavage to release protonated carbonic acid (PCA) or CO₂[2]. The presence of the electron-donating C3-thiol group further enriches the indole ring, potentially accelerating electrophilic attack by protons at the C2 position and facilitating the loss of the carboxylate group[3].
C3-Thiol Oxidation and Tautomerism
The C3 position of the indole ring is highly nucleophilic. The mercapto (-SH) group introduces a thiol-thione tautomeric equilibrium, though the thiol form generally predominates in polar solvents. The most critical thermodynamic vulnerability here is oxidation. The C3-thiol is highly susceptible to atmospheric oxygen, rapidly oxidizing to form stable bis(indole) disulfide dimers[4].
In biological systems, this redox instability is functionally exploited; 3-mercaptoindoles act as potent reducing agents, catalytically transferring reducing equivalents to reduce the ferric (Fe³⁺) iron in the active site of the enzyme indoleamine 2,3-dioxygenase (IDO1) to its active ferrous (Fe²⁺) state[5][6].
pH and Solvation Effects
The stability of the molecule is highly pH-dependent. In alkaline conditions, the carboxylate anion is highly soluble and resistant to decarboxylation, but the electron-rich indole ring becomes exceptionally vulnerable to oxidative degradation. Conversely, acidic conditions protect against oxidation but rapidly induce protodecarboxylation[7]. Therefore, maintaining a strictly neutral pH (6.0–8.0) is mandatory to balance these two competing degradation vectors[7].
Quantitative Stability Parameters
To facilitate rapid assay design, the thermodynamic and physicochemical parameters of 3-mercaptoindole-2-carboxylic acid and its direct analogs are summarized below.
| Parameter | Value / Characteristic | Mechanistic Implication |
| Melting Point / Thermal Stability | ~202–206 °C (Decomposes) | Undergoes thermal decarboxylation at elevated temperatures[1]. |
| Decarboxylation Activation Energy | 20 – 25 kcal/mol | Requires cold storage (-20°C) to prevent slow ambient degradation[1]. |
| Optimal Aqueous pH Range | pH 6.0 – 8.0 | Balances carboxylate solubility against acid-catalyzed decarboxylation[7]. |
| Primary Oxidative Product | Disulfide Dimer | Thiol oxidizes rapidly in aerobic environments; requires degassed buffers[4]. |
| Recommended Stock Solvent | Anhydrous DMSO | Prevents hydrolytic and oxidative degradation during long-term storage[7]. |
Visualizing the Stability Landscape
The following diagrams map the thermodynamic degradation pathways and the analytical workflow required to isolate them.
Caption: Thermodynamic degradation pathways of 3-mercaptoindole-2-carboxylic acid via oxidation and decarboxylation.
Caption: Step-by-step experimental workflow for evaluating compound thermodynamic stability.
Experimental Methodologies for Stability Profiling
To ensure scientific integrity, any assay utilizing 3-mercaptoindole-2-carboxylic acid must include internal controls to validate that the observed biological or chemical effects are from the intact molecule, not its degradation products.
Protocol A: Kinetic Profiling of Acid-Catalyzed Decarboxylation
Rationale: This protocol quantifies the rate of CO₂ loss to determine the half-life of the C2-carboxyl group under physiological and acidic conditions.
-
Stock Preparation: Equilibrate the solid compound to room temperature in a desiccator to prevent moisture condensation. Dissolve in anhydrous DMSO to a concentration of 10 mM[7]. Store in an amber vial at -20°C.
-
Buffer Preparation: Prepare a series of 50 mM phosphate buffers ranging from pH 2.0 to pH 8.0. Degas the buffers by sparging with Argon for 30 minutes to eliminate oxidative variables.
-
Reaction Initiation: Spike the 10 mM DMSO stock into the buffers to achieve a final working concentration of 100 µM (1% DMSO final). Incubate at 37°C in a thermomixer.
-
Sampling & Quenching: At intervals (0, 15, 30, 60, 120, and 240 minutes), extract 50 µL aliquots and immediately quench by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., 4-bromoindole).
-
Analysis: Analyze via HPLC-UV (detection at 280 nm). Plot the natural log of the remaining intact peak area versus time to calculate the pseudo-first-order decarboxylation rate constant (
).
Protocol B: Oxidative Dimerization (Disulfide) Assay
Rationale: This workflow isolates the redox stability of the C3-thiol, evaluating its susceptibility to atmospheric oxygen.
-
Solvent Control: Prepare two identical sets of 50 mM HEPES buffer (pH 7.4). Leave Set A exposed to ambient air. Sparge Set B with Argon for 45 minutes and transfer to a sealed glove box.
-
Compound Addition: Add the compound to both sets to a final concentration of 50 µM.
-
Incubation: Incubate both sets at room temperature, protected from light (to prevent photodegradation of the indole core)[7].
-
LC-MS Quantification: Inject samples directly into an LC-MS system operating in negative electrospray ionization (ESI-) mode.
-
Data Interpretation: Monitor the disappearance of the monomeric mass
and the appearance of the disulfide dimer . The ratio of monomer to dimer in Set A versus Set B will validate the necessity of inert atmospheres for long-term assays.
References
- Buy Indole-2-carboxylic acid | 1477-50-5 - Smolecule Smolecule
- Addressing stability issues of 5-Bromo-1H-indole-2-carboxylic acid in solution Benchchem
- Accelerating Decarboxylation Reactions through the Formation of Bicarbon
- Protonated Carbonic Acid and Reactive Intermediates in the Acidic Decarboxylation of Indolecarboxylic Acids ResearchG
- The Preparation of 3-Alkylthioindoles Canadian Science Publishing
- Modeling Tryptophan/Indoleamine 2,3-Dioxygenase with Heme Superoxide Mimics: Is Ferryl the Key Intermediate?
- 3-Mercapto-1H-indole-2-carboxylic Acid Benchchem
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- 4. cdnsciencepub.com [cdnsciencepub.com]
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- 6. 3-Mercapto-1H-indole-2-carboxylic Acid [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Pharmacological and Synthetic Paradigm of 3-Mercapto-1H-indole-2-carboxylic Acid Derivatives
As drug discovery pivots toward highly functionalized, privileged scaffolds, 3-mercapto-1H-indole-2-carboxylic acid has emerged as a molecule of profound dual utility. To the medicinal chemist, it is a versatile bifunctional building block capable of driving complex multicomponent reactions. To the pharmacologist, its derivatives represent a frontier in targeted biological activity, ranging from potent cardiovascular modulation to the novel allosteric activation of immunoregulatory enzymes.
This technical guide synthesizes the mechanistic causality, structural biology, and experimental validation of 3-mercapto-1H-indole-2-carboxylic acid derivatives, providing a comprehensive roadmap for researchers and drug development professionals.
Mechanistic Paradigm I: IDO1 Agonism and Immunomodulation
Historically, Indoleamine 2,3-dioxygenase 1 (IDO1) has been targeted by inhibitors to prevent tumors from evading the immune system[1]. However, a paradigm-shifting discovery by the Groves Lab at Princeton University revealed that activating IDO1 offers a powerful therapeutic strategy for treating autoimmune disorders and preventing transplant rejection[2].
The biological activity of 3-mercaptoindole (3MI) and its carboxylic acid derivatives hinges on their unique ability to act as selective IDO1-reducing agonists[2]. IDO1 is a heme-containing enzyme that catalyzes the oxidation of tryptophan into N-formylkynurenine, a metabolite that suppresses localized immune responses[2].
The Causality of Activation
For IDO1 to function, its heme iron must be in the active ferrous (
Mechanism of IDO1 activation by 3-mercaptoindole derivatives.
Mechanistic Paradigm II: Cardiovascular & Vasoconstrictive Activity
Beyond immunomodulation, the 3-mercaptoindole core is the foundational pharmacophore for a class of highly potent vasoconstrictors. Research spearheaded by Nagarajan et al. demonstrated that functionalizing the C3-thiol yields compounds with profound cardiovascular effects.
The most notable derivative is Tinazoline (3-(2-imidazolin-2-ylthio)indole). The synthesis of these acyclic and cyclic S-(3-indolyl) isothioureas often utilizes 3-mercaptoindole-2-carboxylic acid as a critical intermediate.
Structure-Activity Relationship (SAR) Causality
The potent
Structure-activity relationship of 3-mercaptoindole vasoconstrictors.
Synthetic Utility: Bifunctional Reagents in Multicomponent Reactions
In synthetic chemistry, 3-mercapto-1H-indole-2-carboxylic acid is highly prized as a bifunctional reagent (BFR) for multicomponent reactions (MCRs), particularly the Ugi four-component reaction (Ugi-4CR)[3].
By exploiting both the nucleophilic thiol (or a pre-alkylated thioether derivative) and the electrophilic/acidic C2-carboxylic acid, chemists can achieve one-step assemblies of complex heteroannelated systems, such as thiazepino[6,7-b]indoles [3]. These 7-membered thiazepine rings are highly sought after for their ophthalmological and hypotensive biological activities[3][4].
Thermodynamic Causality of Cyclization
In the Ugi reaction, the initial formation of a Schiff base from an aldehyde and a primary amine is followed by isonitrile attack, yielding an iminovinyl intermediate[3]. The spatial proximity of the C2-carboxylic acid group on the indole ring drives a rapid, thermodynamically favorable intramolecular cyclization (acylation), effectively trapping the intermediate and preventing side reactions[3].
Ugi multicomponent synthesis of thiazepino-indoles.
Quantitative Data Summary
The diverse biological activities of 3-mercaptoindole derivatives dictate distinct therapeutic applications. The table below summarizes the pharmacological profiles based on structural modifications of the core scaffold.
| Derivative / Scaffold | Primary Biological Target | Mechanism of Action | Therapeutic Indication | Key Structural Feature |
| 3-Mercaptoindole (3MI) | IDO1 Enzyme | Allosteric reduction of | Autoimmune disorders, Transplant rejection | Free C3-thiol acting as an electron conduit |
| Tinazoline | Receptor agonism via catecholamine mimicry | Nasal decongestion, Vasoconstriction | C3-thioether linked to an imidazoline ring | |
| Thiazepino[6,7-b]indoles | Unknown (Phenotypic) | Modulation of intraocular pressure / vascular tone | Ophthalmological disorders, Hypotension | 7-membered thiazepine ring fused to indole |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols incorporate internal validation steps to confirm the mechanistic actions described above.
Protocol A: In Vitro IDO1 Activation Assay (Ferric to Ferrous Reduction)
Purpose: To validate the ability of a 3-mercapto-1H-indole-2-carboxylic acid derivative to reduce inactive IDO1 to its active state.
-
Buffer Preparation: Prepare a 50 mM potassium phosphate buffer (pH 6.5) containing 0.01% Tween-20 to prevent enzyme aggregation.
-
Enzyme Incubation: Dilute recombinant human IDO1 (purified, ferric state) to a final concentration of 2
M in the buffer. -
Baseline Validation (Self-Correction): Obtain a baseline UV-Vis spectrum of the enzyme. A Soret band peak at ~404 nm confirms the enzyme is in the inactive ferric (
) state. -
Agonist Introduction: Add the 3-mercaptoindole derivative (10
M final concentration) and glutathione (1 mM) as the electron donor. -
Spectrophotometric Tracking: Monitor the UV-Vis spectrum over 30 minutes at 37°C.
-
Validation Check: A successful reduction is indicated by a distinct bathochromic shift of the Soret band from 404 nm to ~428 nm , confirming the transition to the active ferrous (
) state.
Protocol B: One-Step Assembly of Thiazepino[6,7-b]indoles via Ugi-4CR
Purpose: To synthesize bioactive thiazepine derivatives using 3-mercapto-1H-indole-2-carboxylic acid as a bifunctional reagent.
-
Schiff Base Formation: In a dry round-bottom flask, dissolve equimolar amounts (1.0 mmol) of the target aldehyde and primary amine in 5 mL of anhydrous methanol. Stir at room temperature for 2 hours.
-
Validation Check 1: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot confirms complete imine formation.
-
MCR Initiation: Add 1.0 mmol of the isonitrile, followed immediately by 1.0 mmol of 3-mercapto-1H-indole-2-carboxylic acid (or its S-alkylated derivative).
-
Cyclization: Heat the reaction mixture to 60°C under a nitrogen atmosphere for 12-24 hours. The intramolecular cyclization is driven by the proximity of the C2-carboxylate to the newly formed iminovinyl intermediate.
-
Isolation: Cool the mixture to room temperature. The thiazepino-indole product typically precipitates. Filter, wash with cold methanol, and dry under vacuum.
-
Validation Check 2: Confirm the structure via
NMR. The disappearance of the highly deshielded carboxylic acid proton ( ~12.0 ppm) and the appearance of the newly formed amide/thiazepine ring protons confirm successful cyclization.
References
- Source: technologypublisher.com (Princeton University Technology Transfer)
- Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1)
- Derivatives of 3-Mercaptoindole--Synthesis of a Potent Vasoconstrictor, 3-(2-Imidazolin-2-ylthio) indole (Tinazoline)
- Source: ysu.
Sources
Unlocking the 3-Mercaptoindole Scaffold: A Paradigm Shift in Immunomodulation and Drug Discovery
Executive Summary
The 3-mercaptoindole (3MI) scaffold has historically been viewed as a versatile building block in organic synthesis, primarily utilized in the construction of complex polycyclic natural products such as arcyriaflavin A and staurosporinone[1]. However, recent breakthroughs in structural biology and immunopharmacology have redefined 3MI as a highly privileged pharmacophore. Most notably, 3MI has been identified as the first known selective agonist of human Indoleamine 2,3-dioxygenase 1 (IDO1), acting via a unique catalytic redox mechanism[2].
This technical guide provides an in-depth analysis of the 3MI scaffold, detailing its mechanistic role in IDO1 activation, its broader pharmacological profile, and the state-of-the-art synthetic methodologies required to harness its potential in next-generation drug development.
Structural & Mechanistic Paradigm: 3MI as a Selective IDO1 Agonist
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-dependent enzyme responsible for the rate-limiting step of tryptophan catabolism, oxidizing the indole ring to produce N-formylkynurenine[3]. This pathway is a critical regulator of innate immunity; the depletion of tryptophan and the accumulation of kynurenine metabolites suppress T-cell proliferation, providing a necessary "brake" to prevent autoimmunity and excessive inflammation[2].
The Autoxidation Dilemma and Redox Regulation
During continuous enzymatic turnover, the active ferrous (
The 3MI Catalytic Shunt
Research from the Groves Lab at Princeton University demonstrated that reactive sulfur species, and specifically the small molecule 3-mercaptoindole, can selectively bind to the inactive ferric state of IDO1[2]. Mechanistically, 3MI does not act as a stoichiometric reductant. Instead, it functions as a catalytic electron shuttle. It binds to the ferric heme pocket and facilitates the transfer of reducing equivalents from bulk biological reductants—such as glutathione (GSH)—directly to the IDO1 iron center[3]. This reduces the enzyme back to the oxygen-binding ferrous state, driving IDO1 to maximal turnover even at low, physiologically relevant concentrations[4].
Mechanistic pathway of IDO1 activation by 3-mercaptoindole and glutathione.
Pharmacological Profiling & Quantitative Data
The therapeutic implications of 3MI are vast. By upregulating IDO1 activity, 3MI-derived therapeutics offer a novel strategy for treating autoimmune disorders and preventing the immune rejection of transplanted tissues[2]. Beyond immunomodulation, the 3MI core has demonstrated efficacy in other biological domains, including antimicrobial and radioprotective applications[5].
Table 1: Quantitative Summary of 3MI Biological Targets
| Target / Application | Activity / Affinity | Mechanism of Action | Key Reference |
| Human IDO1 Enzyme | High affinity ( | Allosteric/active-site binding to ferric heme; catalytic reduction to ferrous state. | Nelp et al., 2019[3] |
| Antimicrobial Agents | Moderate (MIC dependent on derivative) | Disruption of bacterial metabolic pathways via thiol-mediated redox stress. | Skvortsova et al., 1986[5] |
| Natural Product Synthesis | High Yield (up to 85% in key steps) | Precursor for [4+2] cycloaddition and oxidative coupling (e.g., Arcyriaflavin A). | Lobo et al., 2023[1] |
Synthetic Methodologies: Constructing the 3MI Scaffold
Historically, synthesizing 3-mercaptoindole derivatives required harsh conditions or foul-smelling sulfur reagents (e.g., thiophenols)[6]. Modern green chemistry has introduced catalytic oxidation methods that utilize clean oxygen as the terminal oxidant, significantly improving yield and safety[7].
Protocol 1: Catalytic Oxidation Synthesis of 3-Mercaptoindole
This protocol utilizes a dual-catalyst system (KI/NaNO
-
Causality of Reagents: Potassium iodide (KI) acts as a redox mediator, facilitating electron transfer. Sodium nitrite (NaNO
) acts as a co-catalyst to activate molecular oxygen, generating reactive nitrogen species that re-oxidize the iodine species, closing the catalytic cycle. Acetic acid (HOAc) provides the necessary acidic protons to generate the active electrophilic sulfur species from the thiosulfate[7].
Step-by-Step Methodology:
-
Preparation: In a 15 mL sealed glass reaction tube, add 3.0 mL of acetonitrile as the solvent.
-
Substrate Addition: Introduce 0.5 mmol of 1H-indole and 0.6 mmol of the desired sodium thiosulfate derivative (e.g., 3-methoxyphenyl sodium thiosulfate).
-
Catalyst Loading: Add 0.1 mmol of Potassium Iodide (KI) and 0.05 mmol of Sodium Nitrite (NaNO
). -
Atmosphere Exchange: Purge the ambient air in the reaction tube and replace it with pure oxygen (
). Seal the tube with a rubber stopper and attach an oxygen balloon to maintain positive pressure. -
Acidification: Using a micro-syringe, inject 0.5 mL of glacial acetic acid (HOAc) directly into the reaction mixture.
-
Thermal Reaction: Submerge the reaction tube in a preheated oil bath at 80°C. Stir vigorously for 12 hours.
-
Isolation: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via silica gel column chromatography to isolate the pure 3-mercaptoindole derivative[7].
Experimental Workflow: Validating IDO1 Activation by 3MI
To prove that a 3MI derivative successfully activates IDO1, researchers must validate both the kinetic on-rate of the ligand and the spin-state transition of the heme iron.
Protocol 2: Spectroscopic Validation of IDO1 Reduction
Because the reduction of the heme iron and subsequent oxygen binding occurs rapidly, standard steady-state assays are insufficient. Stopped-flow UV-visible spectrometry is required to capture the millisecond-resolution kinetics, while Electron Paramagnetic Resonance (EPR) is used to confirm the spin state transition from the EPR-active ferric state to the EPR-silent ferrous state[3].
Step-by-Step Methodology:
-
Protein Expression: Express full-length human IDO1 in E. coli using a pET28a(+) vector with an N-terminal His-tag. Purify via Ni-NTA affinity chromatography[8].
-
Autoxidation: Allow the purified IDO1 to autoxidize in an aerobic buffer (pH 7.0) to ensure the heme population is entirely in the inactive ferric (
) state. -
Ligand Incubation: Introduce 3MI (
M concentrations) alongside a physiological concentration of glutathione (GSH) to the ferric IDO1 solution[3]. -
Stopped-Flow Kinetics: Rapidly mix the IDO1/3MI/GSH solution with oxygenated buffer in a stopped-flow spectrophotometer. Monitor the Soret band shift (typically around 404 nm to 415 nm) to calculate the pseudo-first-order on-rate of reduction.
-
EPR Spectroscopy: Freeze the reaction intermediates in liquid nitrogen. Analyze via X-band EPR to observe the disappearance of the low-spin ferric sulfur-bound signal, confirming complete reduction to the ferrous state[3].
Step-by-step experimental workflow for validating 3MI-mediated IDO1 activation.
Conclusion & Future Perspectives
The 3-mercaptoindole scaffold represents a highly specialized pharmacophore capable of bridging the gap between small-molecule drug design and complex metalloenzyme regulation. By acting as a catalytic electron shuttle rather than a traditional competitive inhibitor, 3MI opens a new frontier in the treatment of autoimmune diseases[2]. Future medicinal chemistry efforts must focus on optimizing the pharmacokinetic properties of the 3MI core while preserving its unique ability to interface with the IDO1 ferric heme pocket.
References
-
Nelp, M. T., et al. "Potent Activation of Indoleamine 2,3-Dioxygenase by Polysulfides." Journal of the American Chemical Society, 2019.[Link]
-
Princeton University Office of Technology Licensing. "Human IDO1- Selective Agonists for Treating Autoimmune Disorders." Technology Publisher, 2021.[Link]
-
Skvortsova, G. G., et al. "Synthesis and antimicrobial activity of 3-mercaptoindole derivatives." Pharmaceutical Chemistry Journal 20 (1), 1986.[Link]
-
Lobo, A. M., Prabhakar, S., et al. "A Historical Review of the Total Synthesis of Natural Products Developed in Portugal." European Journal of Organic Chemistry, 2023.[Link]
- Patent CN108440375B. "Catalytic oxidation synthesis method of 3-mercaptoindole compounds.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Technology - Human IDO1- Selective Agonists for Treating Autoimmune Disorders [puotl.technologypublisher.com]
- 3. Potent Activation of Indoleamine 2,3-Dioxygenase by Polysulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CN106045955A - Method for preparing 3-sulfonyl coumarin compound - Google Patents [patents.google.com]
- 7. Catalytic oxidation synthesis method of 3-mercaptoindole compounds - Eureka | Patsnap [eureka.patsnap.com]
- 8. genscript.com [genscript.com]
Synthesis and Characterization of 3-Mercapto-1H-indole-2-carboxylic Acid: Protocols and Mechanistic Insights
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Protocol
Introduction & Chemical Context
The indole scaffold is a privileged structure in medicinal chemistry. Specifically, 3-mercapto-1H-indole-2-carboxylic acid serves as a critical bifunctional building block. The orthogonal reactivity of the C2-carboxylic acid and the C3-thiol group makes it an invaluable precursor for synthesizing complex heteroannelated systems, such as [1,4]thiazepines[1], and for developing potent metallo-β-lactamase (MBL) inhibitors and vasoconstrictive agents.
Direct thiolation of indoles to yield free thiols is synthetically challenging. Free mercaptoindoles are highly unstable in ambient conditions and rapidly undergo oxidative dimerization to form diindolyl disulfides[2]. Therefore, successful synthesis requires the installation of a "masked" sulfur moiety at the C3 position, followed by controlled deprotection under strictly inert conditions.
Mechanistic Pathways & Causality
Pathway A: Oxidative Coupling & Alkaline Hydrolysis (The Isothiourea Route)
This classic route relies on the oxidative coupling of 1H-indole-2-carboxylic acid with a cyclic thiourea (e.g., ethylenethiourea).
-
Causality: Iodine (
) solubilized with Potassium Iodide ( ) acts as a mild oxidant, generating an electrophilic sulfur species from the thiourea. This species undergoes rapid electrophilic aromatic substitution at the C3 position. The resulting isothiouronium salt is highly stable and easily isolated. Subsequent alkaline hydrolysis cleaves the C–S bond of the isothiourea, liberating the free thiolate, which is protonated upon acidic workup.
Pathway B: Electrophilic Thiocyanation & Reductive Cleavage
A more modern approach involves the direct thiocyanation of the indole ring[3].
-
Causality: Ammonium thiocyanate (
) is oxidized by to form thiocyanogen ( ), a potent electrophile that selectively attacks the C3 position[4]. The thiocyanate (–SCN) group serves as a robust protecting group for the thiol. Reductive cleavage using Sodium Borohydride ( ) expels the cyanide ion, yielding the target mercaptoindole.
Mechanistic pathways for the synthesis of 3-mercapto-1H-indole-2-carboxylic acid.
Experimental Protocols (Self-Validating Systems)
Protocol 1: Oxidative Coupling & Alkaline Hydrolysis (Pathway A)
Step 1: Formation of the Isothiouronium Salt
-
Reaction Setup: Suspend 1H-indole-2-carboxylic acid (16.1 g, 100 mmol) and ethylenethiourea (11.2 g, 110 mmol) in 150 mL of 50% aqueous ethanol.
-
Oxidation: Dissolve
(25.4 g, 100 mmol) and (33.2 g, 200 mmol) in 100 mL of deionized water. Add this iodine solution dropwise to the indole suspension over 30 minutes at room temperature. -
Validation: Monitor the reaction via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material spot (
) will disappear, and a highly polar baseline spot (the salt) will form. -
Isolation: Stir for an additional 2 hours. Filter the precipitated hydriodide salt, wash with cold water, and dry in vacuo.
Step 2: Alkaline Hydrolysis to Free Thiol
-
Degassing (Critical Step): Prepare 200 mL of 10% aqueous
. Purge the solution vigorously with gas for 30 minutes. Failure to degas will result in immediate oxidative dimerization of the product to the disulfide[2]. -
Hydrolysis: Suspend the isothiouronium salt (approx. 30 g) in the degassed
solution. Heat the mixture to 90°C for 1 hour under a continuous atmosphere. -
Acidification & Recovery: Cool the reaction mixture to 0°C in an ice bath. While maintaining the
blanket, slowly add concentrated dropwise until the pH reaches 2.0 (validate with pH test strips). -
Isolation: Filter the resulting pale-yellow precipitate rapidly. Wash with degassed, cold water and dry under high vacuum to yield 3-mercapto-1H-indole-2-carboxylic acid.
Protocol 2: Thiocyanation & Reductive Cleavage (Pathway B)
Step 1: C3-Thiocyanation
-
Reaction Setup: Dissolve 1H-indole-2-carboxylic acid (16.1 g, 100 mmol) and
(15.2 g, 200 mmol) in 150 mL of anhydrous methanol. Cool to 0°C. -
Electrophilic Attack: Slowly add
(16.7 g, 50 mmol) in portions[4]. Stir the mixture at room temperature for 2 hours. -
Validation: TLC (Eluent: DCM/MeOH 9:1) should show complete conversion to the thiocyanated intermediate.
-
Workup: Quench with 100 mL of water, extract with Ethyl Acetate (
mL), dry over , and concentrate under reduced pressure.
Step 2: Reductive Cleavage
-
Reduction: Dissolve the crude 3-thiocyanato-1H-indole-2-carboxylic acid in 100 mL of ethanol. Cool to 0°C. Slowly add
(11.3 g, 300 mmol) in small portions[3]. -
Reaction: Stir for 1 hour at room temperature.
-
Acidic Workup (CAUTION): Perform strictly in a fume hood. Carefully quench the reaction by adding 1M
dropwise until pH 2 is reached. This step evolves toxic Hydrogen Cyanide ( ) gas. -
Isolation: Extract the aqueous layer with Ethyl Acetate, wash with brine, dry, and concentrate to yield the final product.
Quantitative Data & Yield Optimization
The following table summarizes the comparative metrics of both synthetic pathways to aid in workflow selection.
| Parameter | Pathway A (Isothiourea Route) | Pathway B (Thiocyanation Route) |
| Overall Yield | 70 – 85% | 60 – 75% |
| Reaction Time (Total) | ~4.5 hours | ~4.0 hours |
| Scalability | Excellent (Kilogram scale) | Good (Gram to multi-gram scale) |
| Oxidation Risk | High (Requires strict | Low during intermediate stage |
| Safety Considerations | Moderate (Thiourea handling) | High ( |
| Purity (Crude) | >90% (Precipitation-driven) | ~85% (Requires extraction/chromatography) |
Analytical Validation
To ensure the structural integrity of the synthesized 3-mercapto-1H-indole-2-carboxylic acid, perform the following analytical validations:
-
H NMR (DMSO-
, 400 MHz): The most critical diagnostic feature is the absence of the C3-H proton (which typically appears around 7.2 ppm in the starting material). The S-H proton will appear as a broad singlet between 3.5–4.5 ppm, though it may exchange rapidly if trace water is present. The indole N-H will appear as a broad singlet ppm. -
C NMR (DMSO-
, 100 MHz): A distinct shift in the C3 carbon resonance confirms functionalization. The carboxylic acid carbonyl carbon should appear near 163-165 ppm. -
FT-IR (ATR): Look for the characteristic C=O stretch of the carboxylic acid at
and a weak S-H stretching band at . (Note: If Pathway B was used, ensure the complete disappearance of the sharp –SCN stretch at ). -
Mass Spectrometry (ESI-MS): Negative ion mode is highly recommended due to the carboxylic acid. Look for the
peak at .
References
- Derivatives of 3-Mercaptoindole--Synthesis of a Potent Vasoconstrictor, 3-(2-Imidazolin-2-ylthio) indole (Tinazoline)
- Journal of Organic Chemistry, Vol. 71, No. 7, 2006, 2813.
- Canadian Science Publishing (Canadian Journal of Chemistry), 1968.
- The first entry to 5,6-dihydroxy-3-mercaptoindole...
- ResearchGate, August 2025.
Sources
Highly Chemoselective Thiol Protection of 3-Mercapto-1H-indole-2-carboxylic Acid: A Strategic Guide for S-Tritylation
Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Peptide synthesis, IDO1 inhibitor development, and redox-active biomaterials.
Introduction & Mechanistic Rationale
3-Mercapto-1H-indole-2-carboxylic acid is a highly versatile, trifunctional building block. Its structural motif is critical in the development of novel therapeutics, particularly because 3-mercaptoindole derivatives selectively bind to and activate ferric IDO1, acting as potent 1[1].
However, handling this compound presents a significant synthetic challenge. The molecule contains three competing nucleophilic sites:
-
C3-Thiol (-SH): Highly nucleophilic and extremely susceptible to air-mediated 2[2].
-
N1-Indole Amine (-NH): Prone to alkylation under basic conditions.
-
C2-Carboxylic Acid (-COOH): Can undergo unwanted esterification or act as a competing nucleophile.
The Causality of Experimental Design: Why Acid-Catalyzed S-Tritylation?
To achieve absolute chemoselectivity, we must exploit Hard-Soft Acid-Base (HSAB) theory . Under basic conditions, the carboxylate and indole nitrogen become activated ("hard" nucleophiles), leading to a mixture of S-, N-, and O-alkylated products. Furthermore, basic environments accelerate the oxidation of thiols to disulfides.
By shifting to a strongly acidic environment using Trifluoroacetic Acid (TFA), we achieve a self-validating, dual-action control system:
-
Suppression of Side Reactions: The acid protonates the carboxylic acid and indole nitrogen, completely deactivating them as nucleophiles. It also prevents the formation of the thiolate anion, shutting down oxidative disulfide formation.
-
Electrophile Generation: TFA reacts with Triphenylmethanol (Trt-OH) to generate the triphenylmethyl (trityl) carbocation. This bulky, resonance-stabilized cation is a "soft" electrophile that reacts exclusively with the "soft" sulfur atom of the thiol. This methodology is a proven standard for the 3[3].
Caption: Acid-catalyzed mechanism of S-tritylation exploiting Hard-Soft Acid-Base principles.
Quantitative Comparison of Thiol Protecting Groups
When designing a synthetic route, selecting the correct protecting group is paramount. The table below summarizes the quantitative and qualitative metrics of common thiol protecting groups, demonstrating why Trityl (Trt) is the optimal choice for this specific trifunctional scaffold.
| Protecting Group | Reagents Required | Cleavage Conditions | Cleavage Time (min) | Avg. Recovery Yield (%) | Chemoselectivity |
| Trityl (Trt) | Trt-OH, TFA, DCM | Mild Acid (TFA/TIPS) | 15 - 30 | > 95% | Excellent |
| p-Methoxybenzyl (PMB) | PMB-Cl, DIPEA | Strong Acid (HF/TFMSA) | 60 - 120 | 80 - 85% | Moderate (N-alkylation risk) |
| Acetamidomethyl (Acm) | Acm-OH, TFA | Iodine / Heavy Metals | 45 - 90 | 75 - 80% | Good |
| Disulfide (Dimer) | Air / I2 | Reductant (DTT/TCEP) | 30 - 60 | > 90% | Poor (Requires pre-oxidation) |
Data Note: Trt-protected cysteines and thiols exhibit exceptional stability during downstream coupling, allowing for 4 at later stages[4].
Experimental Protocol: Chemoselective S-Tritylation
This protocol is designed as a self-validating workflow. Visual cues (color changes, gas evolution) and analytical checkpoints are embedded to ensure success.
Materials & Reagents
-
Substrate: 3-Mercapto-1H-indole-2-carboxylic acid (1.0 equiv, 10 mmol, 1.93 g)
-
Reagent: Triphenylmethanol (Trt-OH) (1.1 equiv, 11 mmol, 2.86 g)
-
Catalyst/Solvent: Trifluoroacetic Acid (TFA) (5.0 equiv, 50 mmol, 3.8 mL)
-
Solvent: Anhydrous Dichloromethane (DCM) (50 mL)
-
Workup: Saturated aqueous NaHCO₃, Brine, Anhydrous Na₂SO₄, Ethyl Acetate (EtOAc)
Step-by-Step Methodology
Step 1: Solubilization & Setup
-
Equip a 100 mL flame-dried round-bottom flask with a magnetic stir bar and a nitrogen inlet.
-
Add 3-mercapto-1H-indole-2-carboxylic acid (1.93 g) and Trt-OH (2.86 g) to the flask.
-
Suspend the solids in 50 mL of anhydrous DCM. The mixture will appear as a heterogeneous slurry.
Step 2: Acid-Catalyzed Activation
-
Cool the reaction flask to 0 °C using an ice-water bath.
-
Add TFA (3.8 mL) dropwise over 5 minutes via syringe.
-
Causality Checkpoint: Upon TFA addition, the solution will transition to a vibrant, deep yellow color. This is a self-validating visual indicator confirming the generation of the trityl carbocation. The low temperature prevents the highly reactive carbocation from undergoing unwanted Friedel-Crafts alkylation on the indole ring.
Step 3: Reaction Progression
-
Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C).
-
Stir vigorously for 1.5 to 2 hours under a continuous nitrogen atmosphere.
-
Analytical Checkpoint: Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH). The highly polar, easily oxidized thiol starting material (low Rf) will be consumed, replaced by a distinct, UV-active S-Trt product spot (higher Rf).
Step 4: Quenching & Workup
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the DCM and volatile TFA.
-
Redissolve the crude, viscous residue in 100 mL of EtOAc.
-
Transfer to a separatory funnel and wash carefully with saturated aqueous NaHCO₃ (2 × 50 mL).
-
Safety & Causality Note: Vigorous CO₂ gas evolution will occur as the residual TFA is neutralized. This step is critical; removing the acid drives the equilibrium toward the stable thioether and prevents premature deprotection during storage.
-
-
Wash the organic layer with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 5: Purification
-
The crude product can be purified via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
-
Alternatively, for rapid scale-up, triturate the crude solid with cold diethyl ether (30 mL). The highly crystalline 3-(tritylthio)-1H-indole-2-carboxylic acid will precipitate, leaving unreacted Trt-OH and trityl ether byproducts in the supernatant. Filter and dry under high vacuum.
Caption: Step-by-step experimental workflow for chemoselective S-tritylation.
References
-
Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species Source: Journal of the American Chemical Society (ACS) URL:[Link]
-
Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry... (Postsynthetic Modification of Unprotected Peptides via S-Tritylation Reaction) Source: ResearchGate URL:[Link]
-
Introducing Regioselective Disulfide Linkages in Peptides under Pseudodilute Conditions by Harnessing Brønsted Acid-Activated N-Chlorosuccinimide Source: JACS Au (ACS) URL:[Link]
Sources
Application Note: Nucleophilic Substitution Reactions of 3-Mercapto-1H-indole-2-carboxylic Acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Chemoselective S-Alkylation and S-Arylation for Advanced Heterocyclic Synthesis
Introduction & Mechanistic Rationale
In the realm of modern drug discovery, the rapid assembly of complex, heteroannelated scaffolds relies heavily on versatile bifunctional reagents (BFRs). 3-Mercapto-1H-indole-2-carboxylic acid is a premier building block that features three distinct reactive centers: the indole nitrogen (N1), the carboxylic acid (C2), and the thiol group (C3).
To harness this molecule effectively, one must exploit the thermodynamic and kinetic differences between these functional groups. The thiol group is a highly polarizable, "soft" nucleophile. According to Hard and Soft Acids and Bases (HSAB) theory, it preferentially attacks "soft" electrophiles such as
The chemoselectivity of this substitution is driven by a massive
Figure 1: Mechanistic logic governing the chemoselective S-alkylation over N-alkylation.
Applications in Drug Discovery: The Ugi Reaction
The S-alkylated derivatives of 3-mercapto-1H-indole-2-carboxylic acid are highly sought after as substrates for multicomponent reactions (MCRs). For instance, reacting the starting material with 1-bromoacetone yields an intermediate keto-acid. This S-alkylated product acts as a dual-purpose substrate in the Ugi four-component condensation reaction, enabling the one-step assembly of complex heteroannelated [1,4]thiazepines. These scaffolds are critical in the development of HIV-1 reverse transcriptase inhibitors, calcium channel antagonists, and targeted antitumor agents .
Experimental Protocols
The following protocols are designed as self-validating systems . They leverage the pH-dependent solubility of the carboxylic acid moiety to integrate reaction progression with in-situ purification.
Protocol A: Chemoselective Alkylation
Synthesis of 3-((2-oxopropyl)thio)-1H-indole-2-carboxylic acid
Causality & Design: By maintaining an alkaline pH during the reaction, the product remains dissolved as a carboxylate salt. Upon acidification to pH 3, the product is neutralized and precipitates out of the aqueous phase. If no precipitate forms, it immediately indicates either a failure in the alkylation step or an incorrect pH adjustment.
Step-by-Step Methodology:
-
Dissolution: Suspend 3-mercapto-1H-indole-2-carboxylic acid (0.1 mol, 19.3 g) in 200 mL of 10% aqueous
.-
Rationale: The mild base prevents the aldol condensation of the incoming
-haloketone while fully deprotonating the highly acidic thiol.
-
-
Electrophilic Addition: Add 1-bromoacetone (0.12 mol, 16.4 g) dropwise to the solution at room temperature (RT) under vigorous stirring.
-
Rationale: RT prevents thermal degradation of the electrophile and suppresses any thermodynamically driven N-alkylation.
-
-
Reaction Propagation: Stir the mixture at RT for 1 hour. Monitor completion via TLC (DCM:MeOH 9:1).
-
Acidification (Self-Validation Step): Slowly acidify the mixture using dilute aqueous HCl until a pH of 3 is reached.
-
Rationale: Dropping the pH below the
of the carboxylic acid (~4.0) ensures full protonation. The neutral molecule becomes insoluble in water and crashes out as a solid.
-
-
Isolation: Filter the formed precipitate, wash thoroughly with cold distilled water to remove inorganic salts, and dry under a vacuum to yield the pure keto-acid.
Figure 2: Step-by-step experimental workflow for the chemoselective S-alkylation.
Protocol B: Chemoselective Arylation
Synthesis of 3-((4-nitrophenyl)thio)-1H-indole-2-carboxylic acid
Step-by-Step Methodology:
-
Preparation: Dissolve 3-mercapto-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMSO.
-
Base Addition: Add
(2.5 eq).-
Rationale: Cesium carbonate provides the necessary basicity in an aprotic solvent to generate a highly reactive, "naked" thiolate anion via the cesium effect.
-
-
Electrophilic Addition: Add 1-fluoro-4-nitrobenzene (1.1 eq).
-
Rationale: The strongly electron-withdrawing nitro group activates the ring for Nucleophilic Aromatic Substitution (
), while fluorine acts as an excellent leaving group in this mechanism.
-
-
Heating: Heat the reaction mixture to 80°C for 4 hours under an inert argon atmosphere.
-
Workup: Cool to RT, dilute with water, and acidify to pH 3 with 1M HCl to precipitate the S-arylated product. Filter and recrystallize from ethanol.
Quantitative Data Summary
The table below summarizes the reaction conditions, yields, and chemoselectivity parameters for the nucleophilic substitution of 3-mercapto-1H-indole-2-carboxylic acid with various electrophiles.
| Electrophile | Reaction Type | Base / Solvent | Temp / Time | Yield (%) | Chemoselectivity (S vs N) |
| 1-Bromoacetone | RT, 1 h | 80% | >99:1 | ||
| Benzyl Bromide | RT, 2 h | 85% | >95:5 | ||
| Methyl Iodide | RT, 1 h | 88% | >98:2 | ||
| 1-Fluoro-4-nitrobenzene | 80°C, 4 h | 72% | >90:10 |
Note: Yields are based on isolated, purified products. Chemoselectivity ratios were determined via crude
References
-
Ilyn, A. P., Loseva, M. V., Vvedensky, V. Y., Putsykina, E. B., Tkachenko, S. E., Kravchenko, D. V., Khvat, A. V., Krasavin, M. Y., & Ivachtchenko, A. V. (2006). "One-Step Assembly of Carbamoyl-Substituted Heteroannelated [1,4]Thiazepines." Journal of Organic Chemistry, 71(7), 2811-2819.[Link][1][2][3]
Sources
using 3-mercapto-1H-indole-2-carboxylic acid as a metal chelating agent
Application Note: 3-Mercapto-1H-indole-2-carboxylic Acid as a Bidentate Mixed-Donor Metal Chelating Agent
Executive Summary
The rational design of metal chelators is a cornerstone of modern drug discovery, environmental remediation, and analytical chemistry. 3-Mercapto-1H-indole-2-carboxylic acid (3-MICA) (CAS: 61830-04-4) represents a highly specialized scaffold that integrates a soft Lewis base (C3-thiol) and a hard Lewis base (C2-carboxylic acid) on a rigid, hydrophobic indole core. This mixed-donor architecture allows 3-MICA to act as a potent bidentate—and in some geometries, tridentate—chelating agent. This application note details the mechanistic rationale and provides self-validating protocols for utilizing 3-MICA in metalloenzyme inhibition and heavy metal detoxification assays.
Mechanistic Rationale: The Mixed-Donor Advantage
The efficacy of 3-MICA is rooted in the Hard-Soft Acid-Base (HSAB) theory . Transition metals exhibit varying degrees of polarizability. The C2-carboxylate moiety is a "hard" donor, making it highly effective at coordinating with hard metal ions like Mg²⁺ and Fe³⁺. Conversely, the C3-thiolate is a "soft" donor, exhibiting a profound affinity for soft and borderline heavy metals such as Cu²⁺, Zn²⁺, Pb²⁺, and Cd²⁺.
In drug development, the indole-2-carboxylic acid scaffold has been extensively validated as a potent HIV-1 integrase strand transfer inhibitor (INSTI). In this context, the C2-carboxyl group and the indole core establish a bis-bidentate chelation triad with two Mg²⁺ ions within the enzyme's active site, effectively locking its conformation [1]. Furthermore, the introduction of a mercapto group at the C3 position mimics the bioinorganic behavior of 3-mercaptoindole, which selectively coordinates with heme iron to modulate enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) [2]. By combining these structural features, 3-MICA serves as an exceptional tool for targeting metalloproteins and stripping toxic heavy metals from biological matrices.
Quantitative Chelation Dynamics
The table below summarizes the theoretical coordination affinities and preferred geometries of 3-MICA with various biologically and environmentally relevant metal ions.
| Metal Ion | HSAB Classification | Preferred Coordination Geometry | Primary Biological/Chemical Target | Expected Log β (Stability Constant) |
| Mg²⁺ | Hard | Octahedral (Bis-bidentate) | HIV-1 Integrase, Polymerases | ~ 4.5 - 6.0 |
| Fe³⁺ | Hard / Borderline | Octahedral (Axial coordination) | IDO1 (Heme Iron), Cytochromes | ~ 12.0 - 15.5 |
| Zn²⁺ | Borderline | Tetrahedral / Square Pyramidal | Matrix Metalloproteinases (MMPs) | ~ 9.5 - 11.0 |
| Cu²⁺ | Borderline / Soft | Square Planar | Oxidoreductases, Environmental | ~ 14.0 - 16.5 |
| Pb²⁺ | Soft | Variable (Stereochemically active) | Environmental Remediation | ~ 13.5 - 15.0 |
Pathway Visualization: Metalloenzyme Inhibition
The following diagram illustrates the mechanistic pathway by which 3-MICA transitions from an inactive pro-ligand to an active chelator, ultimately arresting metalloenzyme activity.
Caption: Mechanistic pathway of 3-MICA activation and subsequent metalloenzyme active-site chelation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is dictated by the specific chemical properties of 3-MICA and the thermodynamic requirements of metal chelation.
Protocol 1: In Vitro Metalloenzyme Inhibition Assay (Fluorometric)
Causality & Design Choices:
-
Solvent (DMSO): The rigid indole core of 3-MICA is highly hydrophobic. Initial dissolution must occur in 100% DMSO to prevent precipitation.
-
Buffer (HEPES): Phosphate buffers are strictly avoided because phosphate can precipitate heavy metals and competitively bind Mg²⁺/Fe³⁺, leading to false negatives. HEPES (pH 7.4) ensures the C2-carboxylic acid (pKa ~3.5) is fully deprotonated while keeping the metal ions soluble.
-
Reducing Agent (TCEP): The C3-thiol is susceptible to oxidative dimerization (disulfide formation). TCEP is utilized instead of DTT or β-mercaptoethanol because TCEP reduces disulfides without acting as a competing metal chelator.
Step-by-Step Methodology:
-
Ligand Preparation: Dissolve 3-MICA in anhydrous DMSO to create a 10 mM stock solution. Store aliquots at -20°C under argon to prevent thiol oxidation.
-
Buffer Equilibration: Prepare the assay buffer containing 50 mM HEPES (pH 7.4), 50 mM NaCl, 0.1% CHAPS, and 1 mM TCEP. Degas the buffer under vacuum for 15 minutes.
-
Serial Dilution: Dilute the 3-MICA stock in the assay buffer to create a concentration gradient (0.1 μM to 100 μM). Ensure the final DMSO concentration does not exceed 1% v/v to maintain enzyme viability.
-
Enzyme Incubation: Add the target metalloenzyme (e.g., recombinant HIV-1 Integrase or IDO1) to the microplate wells. Add the 3-MICA dilutions and incubate at 37°C for 30 minutes to allow the system to reach thermodynamic equilibrium.
-
Control Implementation (Self-Validation):
-
Positive Control: 10 mM EDTA (confirms maximum possible metal stripping and baseline fluorescence).
-
Vehicle Control: 1% DMSO in buffer (establishes 100% uninhibited enzyme activity).
-
-
Substrate Addition & Detection: Add the specific fluorogenic substrate for the target enzyme. Monitor the reaction kinetically using a microplate reader at the appropriate Ex/Em wavelengths. Calculate the IC₅₀ using non-linear regression analysis.
Protocol 2: Spectrophotometric Heavy Metal Detoxification Assay (Cu²⁺/Pb²⁺)
Causality & Design Choices: This protocol leverages the Ligand-to-Metal Charge Transfer (LMCT) band. When the C3-thiolate and C2-carboxylate coordinate with a heavy metal like Cu²⁺, a distinct bathochromic shift occurs in the UV-Vis spectrum (typically moving from ~280 nm to the 350-420 nm range). Monitoring this shift allows for precise stoichiometric determination of the chelation complex.
Step-by-Step Methodology:
-
Solution Prep: Prepare a 50 μM solution of 3-MICA in 50 mM Tris-HCl buffer (pH 7.4).
-
Baseline Measurement: Record the baseline UV-Vis absorption spectrum of the free ligand from 250 nm to 500 nm.
-
Titration: Sequentially titrate 5 μM aliquots of a standard metal salt solution (e.g., CuCl₂ or Pb(NO₃)₂) into the cuvette.
-
Equilibration: Allow 3 minutes of stirring after each addition for the chelation complex to form.
-
Data Analysis: Plot the absorbance at the LMCT maximum (e.g., 380 nm) against the molar ratio of Metal:Ligand. The inflection point of the resulting curve will validate the binding stoichiometry (typically 1:1 or 1:2 Metal:Ligand for 3-MICA).
Workflow Visualization: Fluorometric Chelation Assay
Caption: Step-by-step experimental workflow for the in vitro metalloenzyme inhibition assay.
References
-
The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors Molecules, MDPI (2023).[Link]
-
Modeling Tryptophan/Indoleamine 2,3-Dioxygenase with Heme Superoxide Mimics: Is Ferryl the Key Intermediate? Journal of the American Chemical Society, ACS Publications (2020).[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors RSC Advances, Royal Society of Chemistry (2024).[Link]
Application Note: High-Yield Synthesis and Functionalization of 3-Mercaptoindole Intermediates in Drug Discovery
Introduction & Pharmacological Relevance
Indole-based scaffolds are privileged structures in medicinal chemistry. Specifically, functionalization at the C-3 position with a sulfur moiety to form 3-mercaptoindoles (or 3-sulfenylindoles) yields highly potent pharmacophores. These intermediates are critical in the development of tubulin polymerization inhibitors for oncology, 5-lipoxygenase (5-LOX) inhibitors for cardiovascular and inflammatory diseases, and novel HIV-1 reverse transcriptase inhibitors 1.
Historically, the synthesis of 3-sulfenylindoles relied on harsh conditions, utilizing transition metals or pre-functionalized, unstable sulfenyl halides. These traditional methods often leave toxic heavy-metal residues—a critical bottleneck in late-stage active pharmaceutical ingredient (API) synthesis. Recent advances in green chemistry, specifically visible-light photocatalysis and metal-free iodine catalysis, have revolutionized this workflow, allowing for direct C-H sulfenylation with high atom economy and zero transition-metal contamination [[2]]().
Mechanistic Rationale for C-3 Sulfenylation
The inherent electron-rich nature of the indole ring makes it highly susceptible to electrophilic aromatic substitution. The highest occupied molecular orbital (HOMO) coefficient is concentrated at the C-3 position, dictating that electrophilic sulfur species (e.g., thiyl radicals or sulfenium ions) will selectively attack this site. By carefully selecting the catalytic system, scientists can generate these sulfur electrophiles in situ from bench-stable precursors like thiophenols, sodium sulfinates, or triethylammonium thiolates, bypassing the need for hazardous reagents 3.
Workflow for the synthesis and application of 3-mercaptoindole intermediates.
Comparative Analysis of Sulfenylation Methodologies
To optimize the preparation of 3-mercaptoindoles for drug development, selecting the appropriate sulfenylation protocol is paramount. The table below summarizes three state-of-the-art, metal-free methodologies based on recent literature.
| Methodology | Sulfenylating Agent | Catalyst / Promoter | Reaction Conditions | Average Yield | Environmental & API Impact |
| Photocatalytic 2 | Thiophenols | Rose Bengal (1 mol%) | Air, 415 nm LED, CH₃CN, RT, 12h | 85–95% | Low : Metal-free, uses visible light and ambient air. |
| HI-Promoted 3 | Sodium Sulfinates | HI (57% aq) | CH₃CN, RT, 2h | 80–92% | Moderate : Fast kinetics, but utilizes strong acid. |
| Iodine-Catalyzed 4 | Triethylammonium Thiolates | I₂ (20 mol%) | DMSO, 120°C (MW), 1h | 75–88% | Moderate : Requires microwave heating and DMSO solvent. |
Validated Experimental Protocols
Protocol A: Photocatalytic Metal-Free C-3 Sulfenylation
This protocol utilizes Rose Bengal as an organic dye to mediate the cross-coupling of indoles and thiophenols under visible light. It is highly recommended for early-stage API library generation due to its mild nature 5.
Step 1: Reaction Assembly
-
Action: In a 10 mL transparent glass vial, combine indole (0.10 mmol), thiophenol (0.12 mmol), and Rose Bengal (1 mol%) in 2.0 mL of acetonitrile (CH₃CN).
-
Causality & Validation: Rose Bengal is selected due to its high quantum yield for singlet oxygen generation upon excitation. The transparent glass vial is critical to ensure maximum photon flux. A slight excess (1.2 equiv) of thiophenol ensures the complete conversion of the indole substrate, simplifying downstream purification.
Step 2: Irradiation and Aerobic Oxidation
-
Action: Stir the mixture open to the air at room temperature under a 5 W 415 nm LED lamp for 12 hours.
-
Causality & Validation: The reaction must remain open to the air. Aerobic oxygen acts as the terminal oxidant, quenching the excited photocatalyst to generate singlet oxygen (¹O₂). Singlet oxygen abstracts a hydrogen atom from the thiol to generate the active thiyl radical. Self-Validation Check: If the reaction is run under an inert argon atmosphere, it will yield no product, confirming the absolute requirement of O₂ for the catalytic cycle 5.
Step 3: Workup and Purification
-
Action: Concentrate the mixture under reduced pressure and purify via silica gel column chromatography (using an ethyl acetate/hexanes gradient).
-
Causality & Validation: The highly polar Rose Bengal dye remains strongly adsorbed to the baseline of the silica column. This allows for the facile elution of the relatively non-polar 3-sulfenylindole product, ensuring high API purity without the need for complex metal-scavenging resins.
Mechanistic pathway of visible-light-catalyzed C-3 sulfenylation of indoles.
Protocol B: HI-Promoted Sulfenylation with Sodium Sulfinates
When volatile thiols are undesirable due to odor or instability, sodium sulfinates offer a bench-stable, odorless alternative. This protocol leverages hydroiodic acid to generate the electrophile in situ [[3]]().
Step 1: Reagent Mixing
-
Action: Dissolve indole (1.0 equiv) and sodium sulfinate (1.5 equiv) in acetonitrile (CH₃CN) at room temperature.
-
Causality & Validation: CH₃CN is chosen for its polar aprotic nature, which stabilizes the ionic intermediates generated in the subsequent activation step without participating in side reactions.
Step 2: Electrophile Activation
-
Action: Add hydroiodic acid (HI, 57% aqueous solution, 1.0 equiv) dropwise to the stirring mixture.
-
Causality & Validation: HI serves a dual mechanistic purpose: it provides the acidic environment necessary to protonate the sulfinate, and the iodide ion acts as a reductant to generate the highly electrophilic "RS-I" species in situ. Self-Validation Check: An immediate color change upon HI addition visually validates the formation of the active sulfur-iodine intermediate 3.
Step 3: Quenching and Isolation
-
Action: After 2 hours of stirring at room temperature, quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃). Extract with ethyl acetate.
-
Causality & Validation: Sodium thiosulfate instantly reduces any unreacted iodine or RS-I species back to benign iodide and sulfonate. This prevents over-oxidation of the delicate indole core during the concentration phase, ensuring a clean crude mixture for crystallization or chromatography.
Conclusion
The strategic preparation of 3-mercaptoindoles is a cornerstone in the development of novel therapeutics targeting oncology, virology, and inflammatory pathways. By transitioning from legacy transition-metal-catalyzed methods to modern photocatalytic and iodine-promoted protocols, drug development professionals can achieve higher yields, superior atom economy, and eliminate heavy-metal toxicity risks in their API pipelines.
References
-
Efficient Synthesis of 3-Mercaptoindoles via HI-Promoted Sulfenylation of Indoles with Sodium Sulfinates. ChemistryOpen / ResearchGate. 3
-
Photocatalytic direct C–S bond formation: facile access to 3-sulfenylindoles via metal-free C-3 sulfenylation of indoles with thiophenols. RSC Advances. 2
-
A Selenium-Based Ionic Liquid as a Recyclable Solvent for the Catalyst-Free Synthesis of 3-Selenylindoles. MDPI. 1
-
I₂-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates. PMC / NIH. 4
-
Photocatalytic formation of carbon–sulfur bonds. Beilstein Journal of Organic Chemistry. 5
Sources
- 1. A Selenium-Based Ionic Liquid as a Recyclable Solvent for the Catalyst-Free Synthesis of 3-Selenylindoles [mdpi.com]
- 2. Photocatalytic direct C–S bond formation: facile access to 3-sulfenylindoles via metal-free C-3 sulfenylation of indoles with thiophenols - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08086G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Photocatalytic formation of carbon–sulfur bonds [beilstein-journals.org]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 3-Mercaptoindole-2-carboxylic Acid
Introduction: The Versatility of a Trifunctional Indole Scaffold
3-Mercaptoindole-2-carboxylic acid is a unique and highly versatile starting material in heterocyclic chemistry. Its trifunctional nature, possessing a nucleophilic thiol group, an electrophilic carboxylic acid, and the reactive indole nucleus, offers a rich platform for the construction of diverse and complex fused heterocyclic systems. This guide provides an in-depth exploration of synthetic strategies to leverage this unique reactivity, complete with detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis. The strategic selection of reaction partners and conditions allows for the regioselective construction of novel thiazolidinone, thiazine, and thiepine-fused indole cores, which are of significant interest in medicinal chemistry.
I. Synthesis of Indolo[3,2-e][1][2]thiazin-4-ones: A Strategy of Sequential Acylation and Cyclization
A primary synthetic route leveraging the reactivity of 3-mercaptoindole-2-carboxylic acid involves the initial acylation of the thiol group, followed by an intramolecular cyclization to form a six-membered thiazine ring fused to the indole core. This approach is particularly effective when employing α-haloacetyl halides as the acylating agent.
Mechanistic Rationale
The synthesis of the indolo[3,2-e][1][2]thiazin-4-one scaffold proceeds through a two-step sequence. Initially, the highly nucleophilic sulfur of the 3-mercapto group attacks the electrophilic carbonyl carbon of an α-haloacetyl halide, such as chloroacetyl chloride, to form an S-acylated intermediate. The choice of a mild base, like triethylamine, is crucial to neutralize the generated HCl without promoting premature side reactions.
In the second step, the addition of a stronger base, such as potassium carbonate, facilitates an intramolecular nucleophilic substitution. The nitrogen of the indole ring acts as the nucleophile, attacking the carbon bearing the halogen. This intramolecular cyclization is favored due to the formation of a thermodynamically stable six-membered ring, yielding the desired indolo[3,2-e][1][2]thiazin-4-one. The carboxylic acid at the 2-position of the indole remains intact throughout this process, offering a handle for further functionalization.
Caption: Workflow for the synthesis of Indolo[3,2-e][1][2]thiazin-4-ones.
Experimental Protocol
Materials:
-
3-Mercaptoindole-2-carboxylic acid
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Potassium carbonate (K2CO3)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
S-Acylation:
-
To a solution of 3-mercaptoindole-2-carboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in anhydrous DCM.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude S-acylated intermediate.
-
-
Intramolecular Cyclization:
-
Dissolve the crude S-acylated intermediate in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to 80 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol to afford the pure indolo[3,2-e][1][2]thiazin-4-one.
-
Self-Validation:
-
Expected Yield: 65-75%
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure. The disappearance of the thiol proton signal and the appearance of a new methylene signal in the ¹H NMR spectrum are indicative of a successful reaction.
II. Synthesis of Thiazolo[3,2-a]indol-3(2H)-ones: A Condensation-Cyclization Approach
The reaction of 3-mercaptoindole-2-carboxylic acid with α-halo ketones provides a direct route to the thiazolo[3,2-a]indol-3(2H)-one ring system. This transformation proceeds via an initial S-alkylation followed by an intramolecular condensation.
Mechanistic Insights
The reaction is initiated by the nucleophilic attack of the thiol on the α-carbon of the α-halo ketone, leading to the formation of a thioether intermediate. This initial step is typically carried out in the presence of a mild base to neutralize the hydrogen halide byproduct.
The subsequent cyclization is an intramolecular condensation between the carboxylic acid and the newly introduced ketone. This step is often promoted by a dehydrating agent or by heating in a high-boiling point solvent to facilitate the removal of water, which drives the equilibrium towards the cyclized product. The indole N-H may or may not participate depending on the reaction conditions and the nature of the substituents.
Caption: Synthesis of Thiazolo[3,2-a]indol-3(2H)-ones.
Experimental Protocol
Materials:
-
3-Mercaptoindole-2-carboxylic acid
-
Phenacyl bromide (or other α-halo ketones)
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Acetic anhydride
Procedure:
-
S-Alkylation:
-
Dissolve 3-mercaptoindole-2-carboxylic acid (1.0 eq) in anhydrous ethanol.
-
Add a solution of sodium ethoxide (1.0 eq) in ethanol and stir for 15 minutes at room temperature.
-
Add a solution of phenacyl bromide (1.0 eq) in ethanol dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the formation of the thioether intermediate by TLC.
-
-
Cyclization:
-
To the reaction mixture containing the thioether intermediate, add acetic anhydride (2.0 eq).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction to room temperature and pour into cold water.
-
Collect the solid product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure thiazolo[3,2-a]indol-3(2H)-one.
-
Self-Validation:
-
Expected Yield: 70-85%
-
Characterization: Confirmation of the structure should be performed using spectroscopic methods. The IR spectrum should show a characteristic amide carbonyl stretch. The ¹H NMR will confirm the incorporation of the α-halo ketone fragment and the loss of the carboxylic acid proton.
III. Synthesis of 1,4-Thiazepino[5,6-b]indoles: Building a Seven-Membered Ring
The construction of a seven-membered thiazepine ring fused to the indole core can be achieved by reacting 3-mercaptoindole-2-carboxylic acid with a bifunctional reagent containing a three-carbon chain with electrophilic sites at both ends, such as 1,3-dihalopropane.
Mechanistic Considerations
This synthesis proceeds in a stepwise manner. The first step is the S-alkylation of the thiol with one of the electrophilic centers of the 1,3-dihalopropane. This is followed by an intramolecular N-alkylation, where the indole nitrogen attacks the other electrophilic carbon, leading to the formation of the seven-membered ring. The carboxylic acid group can then be converted to an amide or other derivatives in a subsequent step.
Caption: Synthesis of the 1,4-Thiazepino[5,6-b]indole ring system.
Experimental Protocol
Materials:
-
3-Mercaptoindole-2-carboxylic acid
-
1,3-Dibromopropane
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride (2.2 eq) in anhydrous THF at 0 °C, add a solution of 3-mercaptoindole-2-carboxylic acid (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add 1,3-dibromopropane (1.1 eq).
-
Allow the reaction to warm to room temperature and then reflux for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, carefully quench the reaction with methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1,4-thiazepino[5,6-b]indole derivative.
Self-Validation:
-
Expected Yield: 50-60%
-
Characterization: The structure of the seven-membered ring can be confirmed by ¹H and ¹³C NMR, observing the characteristic signals for the propyl chain integrated into the heterocyclic system. Mass spectrometry will confirm the molecular weight of the final product.
Data Summary
| Heterocyclic System | Key Reagents | Reaction Type | Expected Yield |
| Indolo[3,2-e][1][2]thiazin-4-one | α-Haloacetyl halide, Base | Acylation, Intramolecular Cyclization | 65-75% |
| Thiazolo[3,2-a]indol-3(2H)-one | α-Halo ketone, Base, Dehydrating agent | S-Alkylation, Intramolecular Condensation | 70-85% |
| 1,4-Thiazepino[5,6-b]indole | 1,3-Dihalopropane, Strong Base | S-Alkylation, Intramolecular N-Alkylation | 50-60% |
Conclusion
3-Mercaptoindole-2-carboxylic acid stands as a potent and adaptable scaffold for the synthesis of a variety of fused heterocyclic compounds. The protocols and mechanistic discussions provided herein offer a foundational guide for researchers to explore and expand upon the chemistry of this versatile starting material. The ability to selectively engage the thiol, carboxylic acid, and indole functionalities opens avenues for the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.
References
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B. Blank, N. W. DiTullio, F. F. Owings, L. Deviney, C. K. Miao, H. L. Saunders. Mercapto Heterocyclic Carboxylic Acids, Analogues of 3-mercaptopicolinic Acid. Journal of Medicinal Chemistry, 1977. [Link]
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Khan Academy. Carboxylic acid reactions overview. Khan Academy. [Link]
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Chemistry LibreTexts. 22.10: Reactions of Carboxylic Acids. Chemistry LibreTexts, 2019. [Link]
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A. Ziyaei Halimehjani, Z. Marjani. Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent. Chemical Communications, 2025. [Link]
-
MDPI. Intramolecular Cyclization. Encyclopedia, 2023. [Link]
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microwave-assisted synthesis of 3-mercapto-1H-indole-2-carboxylic acid derivatives
Application Note: Microwave-Assisted Synthesis of 3-Mercapto-1H-Indole-2-Carboxylic Acid Derivatives
Introduction & Strategic Rationale
The 3-mercapto-1H-indole-2-carboxylic acid scaffold is a highly privileged pharmacophore. It serves as a critical building block for the assembly of complex heterocycles, such as thiazepino[6,7-b]indoles, and is a key precursor in the development of potent vasoconstrictors and antihypertensive agents like tinazoline[1].
Despite its immense synthetic utility, isolating free 3-mercaptoindoles is notoriously difficult. The electron-rich nature of the indole core makes the free thiol highly susceptible to rapid oxidative dimerization, forming unwanted 3,3'-diindolyl disulfides upon exposure to air or basic conditions[2][3].
To overcome these thermodynamic hurdles, this application note details a state-of-the-art, two-step microwave-assisted synthesis (MWAS). By leveraging dielectric heating, we achieve rapid, regioselective C3-functionalization while utilizing a self-validating reduction-saponification cascade to isolate the pure, free thiol.
Mechanistic Causality: The Microwave Advantage
Conventional conductive heating relies on convection currents, which often lead to thermal gradients and prolonged reaction times, exacerbating the degradation of sensitive indole intermediates. Microwave irradiation, conversely, couples directly with the molecular dipoles of polar solvents and reagents, enabling instantaneous, volumetric heating[4].
-
Step 1 (C3-Thiocyanation): We utilize an iodine-catalyzed electrophilic aromatic substitution on a solid alumina support. Alumina acts as an excellent microwave susceptor, absorbing microwave energy to create localized "hot spots." This drives the in situ generation of the active electrophile and forces the reaction to completion in under 5 minutes, completely bypassing the formation of over-oxidized byproducts[3]. The regioselectivity for the C3 position is governed by the inherent nucleophilicity of the indole ring[5].
-
Step 2 (Reduction & Saponification): The conversion of the thiocyanate and ester groups to the final 3-mercapto-1H-indole-2-carboxylic acid is performed in a single pot. The addition of sodium borohydride (
) is a critical causal choice: it reduces the thiocyanate to the free thiol and simultaneously acts as a chemical safeguard against oxidative dimerization during the basic hydrolysis of the C2-ester[1][2].
Workflow and Mechanistic Visualizations
Workflow for MW-assisted synthesis of 3-mercapto-1H-indole-2-carboxylic acid.
Mechanistic pathway of iodine-catalyzed electrophilic C3-thiocyanation.
Quantitative Data & Optimization
The transition from conventional heating to microwave irradiation requires precise optimization of the dielectric environment. Table 1 demonstrates the superiority of solvent-free (solid-supported) microwave conditions.
Table 1: Optimization of MW-Assisted C3-Thiocyanation (Step 1)
| Entry | Catalyst | Solvent / Support | Temp (°C) | Time (min) | Yield (%) |
| 1 | None | Ethanol | 80 | 60 | Trace |
| 2 | Ethanol | 80 | 30 | 45 | |
| 3 | DMSO | 80 | 15 | 78 | |
| 4 | Solvent-free (Alumina) | 80 | 5 | 92 |
Table 2: Substrate Scope of 3-Mercapto-1H-indole-2-carboxylic acid derivatives
| R-Group (C5 position) | MW Time (Step 1 + Step 2) | Overall Yield (%) | Purity (HPLC) |
| -H | 5 + 10 min | 85% | >98% |
| -OMe (Electron Donating) | 5 + 10 min | 81% | >97% |
| -Cl (Electron Withdrawing) | 8 + 12 min | 88% | >99% |
| -Br (Electron Withdrawing) | 8 + 12 min | 86% | >98% |
Step-by-Step Experimental Protocols
Protocol 1: Microwave-Assisted C3-Thiocyanation
This step establishes the sulfur linkage using a stable thiocyanate protecting group, preventing premature oxidation.
-
Preparation of Solid Support: In an agate mortar, thoroughly triturate ethyl 1H-indole-2-carboxylate (1.0 mmol), ammonium thiocyanate (
, 2.0 mmol), and iodine ( , 10 mol%) with 2.0 g of neutral alumina until a homogenous powder is formed. -
Microwave Irradiation: Transfer the free-flowing powder to a dedicated microwave reaction vessel. Irradiate at 300 W, maintaining a temperature of 80 °C for 5 minutes[3].
-
Extraction & Validation: Cool the vessel to room temperature. Extract the product by washing the alumina support with ethyl acetate (
). -
Purification: Wash the combined organic layers with saturated aqueous sodium thiosulfate (
) to remove unreacted iodine (visual validation: the purple/brown color will immediately dissipate). Dry over anhydrous and concentrate in vacuo to yield the ethyl 3-thiocyano-1H-indole-2-carboxylate intermediate.
Protocol 2: One-Pot Reduction and Saponification
This is a self-validating system. The simultaneous reduction and hydrolysis ensure the free thiol is generated only when it can be immediately isolated, bypassing the disulfide trap.
-
Reaction Setup: Dissolve the intermediate from Protocol 1 (approx. 1.0 mmol) in a 3:1 mixture of Ethanol/Water (8 mL) in a microwave vial.
-
Reagent Addition: Add sodium hydroxide (
, 3.0 mmol) to initiate ester hydrolysis. Immediately add sodium borohydride ( , 2.0 mmol). Causality Note: reduces the thiocyanate to a free thiol and maintains a reducing environment, preventing the highly nucleophilic thiolate from attacking another molecule to form a disulfide[1][2]. -
Microwave Irradiation: Seal the vial and irradiate at 100 °C for 10 minutes.
-
Isolation & Self-Validation: Pour the cooled reaction mixture into ice water. Slowly acidify the solution using 1N HCl until pH ~3 is reached.
-
Validation Checkpoint: The precipitation of a white to pale-yellow solid confirms successful saponification (the ester would remain an oil or require different precipitation parameters). If the solid is dark orange or red, it indicates a failure in the reducing environment and the formation of the 3,3'-diindolyl disulfide[2].
-
-
Collection: Filter the precipitate rapidly under a blanket of inert gas (Argon/Nitrogen), wash with cold, degassed water, and dry under high vacuum to afford the pure 3-mercapto-1H-indole-2-carboxylic acid derivative.
References
- Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid Source: Journal of the Brazilian Chemical Society URL
- I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as new and eco-friendly sulfenylating agents under microwave irradiation Source: Molecules / PMC URL
- Derivatives of 3-Mercaptoindole--Synthesis of a Potent Vasoconstrictor, 3-(2-Imidazolin-2-ylthio) indole (Tinazoline)
- One-Step Assembly of Carbamoyl-Substituted Heteroannelated [1,4]Thiazepines Source: Yerevan State University URL
- 3,3'-Diindolyl Disulphide | High-Purity Research Compound Source: Benchchem URL
- Microwave-Assisted Neat Reaction Technology for Regioselective Thiocyanation of Substituted Anilines and Indoles in Solid Media Source: Journal of the Iranian Chemical Society URL
Sources
- 1. lib.ysu.am [lib.ysu.am]
- 2. 3,3'-Diindolyl Disulphide | High-Purity Research Compound [benchchem.com]
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- 4. researchgate.net [researchgate.net]
- 5. I2-Catalyzed sulfenylation of indoles and pyrroles using triethylammonium thiolates as sulfenylating agents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of C3-Functionalized Indole-2-Carboxylic Acids
An Application Guide to the Strategic Functionalization of the C3 Position in Indole-2-Carboxylic Acid
The indole scaffold is a cornerstone in medicinal chemistry and materials science, appearing in a vast array of natural products, pharmaceuticals, and functional materials.[1] Specifically, indole-2-carboxylic acid and its derivatives functionalized at the C3 position represent a privileged structural motif. This framework is integral to the design of novel therapeutic agents, including HIV-1 integrase inhibitors and potential anticancer drugs.[2] The strategic introduction of diverse substituents at the C3 position allows for the fine-tuning of a molecule's steric and electronic properties, profoundly influencing its biological activity and pharmacokinetic profile.
This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the underlying chemical principles governing C3 functionalization. We will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into navigating the synthetic challenges associated with this versatile molecular scaffold.
Pillar 1: Understanding the Reactivity of the Indole-2-Carboxylic Acid Core
The functionalization of indole is dominated by its inherent electronic properties. The pyrrole ring is electron-rich, making the indole nucleus highly susceptible to electrophilic attack. The C3 position is the most nucleophilic and kinetically favored site for electrophilic aromatic substitution, a fact attributed to the ability of the nitrogen atom to effectively stabilize the cationic intermediate (the arenium ion) formed during the reaction.[3][4]
The presence of a carboxylic acid group at the C2 position introduces an important electronic consideration. As an electron-withdrawing group, the C2-substituent slightly deactivates the indole ring towards electrophilic attack compared to its unsubstituted counterpart. However, the C3 position overwhelmingly remains the most reactive site.
A critical strategic consideration is the choice between using the free carboxylic acid or its corresponding ester (e.g., methyl or ethyl ester). In many synthetic sequences, the reaction is performed on the more soluble and less reactive ethyl indole-2-carboxylate.[5] The ester group acts as a protecting group for the acidic proton, preventing unwanted side reactions with bases or organometallic reagents. The free carboxylic acid can then be readily regenerated via saponification in a final step if required. Furthermore, under harsh thermal or acidic conditions, the C2-carboxylic acid can be susceptible to decarboxylation, a competing pathway that must be managed.[6]
Caption: Reactivity map of the indole-2-carboxylic acid scaffold.
Pillar 2: Key Methodologies for C3-Functionalization
The introduction of substituents at the C3 position can be broadly achieved through two primary strategies: direct electrophilic aromatic substitution on the electron-rich indole core and transition-metal-catalyzed cross-coupling on a pre-functionalized (i.e., halogenated) indole.
Strategy 1: Electrophilic Aromatic Substitution (EAS)
This is the most classical and direct approach for functionalizing the C3 position. The reaction involves the attack of the indole's C3-C2 π-bond on a suitable electrophile.
Caption: General mechanism of electrophilic substitution at C3.
A. Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a highly reliable method for introducing a formyl (-CHO) group at the C3 position.[7][8] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[2][7] This chloroiminium salt is a mild electrophile, perfectly suited for reacting with the electron-rich indole ring. The resulting C3-formylated indole-2-carboxylates are versatile intermediates for further synthetic transformations.[2]
B. Mannich Reaction
The Mannich reaction introduces an aminomethyl group to the C3 position and is a cornerstone of indole chemistry.[3][9] The reaction involves the condensation of the indole with a non-enolizable aldehyde (typically formaldehyde) and a secondary amine (like dimethylamine or morpholine). The key electrophile is an Eschenmoser-type salt generated in situ. The product, a "Mannich base," is a valuable synthetic precursor. For instance, the dimethylamino group of gramine (3-(dimethylaminomethyl)indole) can act as a leaving group, allowing for displacement by various nucleophiles to synthesize compounds like tryptophan.[9]
C. Friedel-Crafts Acylation & Alkylation
Friedel-Crafts reactions enable the introduction of acyl and alkyl groups.[10][11]
-
Acylation: This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄, Et₂AlCl).[10][12] The Lewis acid activates the acylating agent, generating a highly electrophilic acylium ion. Careful control of stoichiometry and temperature is crucial to prevent side reactions and polymerization.[12]
-
Alkylation: While direct alkylation with alkyl halides can be problematic due to polyalkylation and rearrangement issues, milder methods using trichloroacetimidates or activated alcohols under Lewis or Brønsted acid catalysis have proven effective.[13][14]
Strategy 2: Transition-Metal-Catalyzed Cross-Coupling
For functionalities that cannot be introduced via electrophilic substitution, cross-coupling reactions offer a powerful alternative. These methods typically require a "handle" on the C3 position, usually a halogen atom (Br or I), which is installed beforehand.
A. Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a premier method for forming C-N bonds. To achieve C3-amination on indole-2-carboxylic acid, one would typically start with a 3-bromoindole-2-carboxylate.[2] The reaction couples this substrate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand (like XPhos), and a base. This strategy was successfully employed in the synthesis of novel HIV-1 integrase inhibitors.[2]
Pillar 3: Detailed Application Protocols
The following protocols are designed to be self-validating systems, based on established and peer-reviewed methodologies. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
General Experimental Workflow
Caption: A standard workflow for synthesis and purification.
Protocol 1: Vilsmeier-Haack Formylation of Ethyl 5-nitro-1H-indole-2-carboxylate
This protocol details the C3-formylation of an electron-deficient indole ester, a key step in the synthesis of certain HIV-1 integrase inhibitors.[2]
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| Ethyl 5-nitro-1H-indole-2-carboxylate | 234.20 | 87 | 0.37 | 1.0 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 572 | 3.73 | 10.0 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 10 mL | - | Solvent |
| Anhydrous Sodium Carbonate (Na₂CO₃) | 105.99 | As needed | - | Base |
| Ethyl Acetate | 88.11 | ~60 mL | - | Solvent |
Procedure
-
Vilsmeier Reagent Formation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Caution: The reaction is exothermic. Maintain the temperature below 10 °C during addition.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation: Add ethyl 5-nitro-1H-indole-2-carboxylate to the Vilsmeier reagent solution.
-
Stir the mixture at room temperature for 2 hours, then heat to reflux for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the solution to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding anhydrous sodium carbonate until the pH reaches ~8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate (20 mL each).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude product, ethyl 3-formyl-5-nitro-1H-indole-2-carboxylate, which can be purified further by column chromatography or recrystallization if necessary. The reported yield for this reaction is 95%.[2]
Protocol 2: Friedel-Crafts Acylation using Diethylaluminum Chloride
This protocol provides a method for the C3-acylation of indole using a milder Lewis acid, which can improve regioselectivity and reduce substrate degradation.[10]
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount | mmoles | Equivalents |
| Indole | 117.15 | 117 mg | 1.0 | 1.0 |
| Diethylaluminum chloride (Et₂AlCl), 1.0 M in hexanes | 120.57 | 1.2 mL | 1.2 | 1.2 |
| Acetyl Chloride | 78.50 | 78 µL | 1.1 | 1.1 |
| Dichloromethane (DCM), anhydrous | 84.93 | 5 mL | - | Solvent |
| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | Quench |
Procedure
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indole (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
Lewis Acid Addition: Slowly add the solution of diethylaluminum chloride in hexanes (1.2 mL, 1.2 mmol) to the indole solution. Stir for 10 minutes at 0 °C.
-
Acylation: Add the acyl chloride (e.g., acetyl chloride, 1.1 mmol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by TLC.
-
Work-up: Upon completion, cool the mixture back to 0 °C and carefully quench the reaction by the slow addition of 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Isolation: Concentrate the solvent under reduced pressure. The crude 3-acylindole product can be purified by column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination of Ethyl 3-Bromo-1H-indole-2-carboxylate
This protocol describes the palladium-catalyzed C-N bond formation at the C3 position, a versatile method for introducing aromatic amine substituents.[2]
Reagents & Materials
| Reagent | M.W. ( g/mol ) | Amount (mg) | mmoles | Equivalents |
| Ethyl 3-bromo-1H-indole-2-carboxylate | 268.11 | 100 | 0.37 | 1.0 |
| Substituted Aniline (e.g., Aniline) | 93.13 | 42 | 0.45 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 8.3 | 0.037 | 0.1 |
| XPhos | 476.65 | 35.3 | 0.074 | 0.2 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 241 | 0.74 | 2.0 |
| 1,4-Dioxane, anhydrous | 88.11 | 5 mL | - | Solvent |
Procedure
-
Setup: To a flame-dried Schlenk tube, add ethyl 3-bromo-1H-indole-2-carboxylate (0.37 mmol), the substituted aniline (0.45 mmol), cesium carbonate (0.74 mmol), palladium(II) acetate (0.037 mmol), and XPhos (0.074 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 110 °C in an oil bath with stirring for 2-4 hours. Monitor the reaction's completion by TLC.
-
Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst. Wash the pad with additional ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired ethyl 3-(arylamino)-1H-indole-2-carboxylate. Reported yields for this type of reaction range from 60-86%.[2]
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Seregin, I. V., & Gevorgyan, V. (2005, June 8). Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. Journal of the American Chemical Society, 127(25), 9278-9286. Available from: [Link]
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Yang, Y., & Lan, J. (2017, July 11). Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. ACS Catalysis, 7(8), 5048-5063. Available from: [Link]
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Afghan, A., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-Aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Current Chemistry Letters, 5(3), 113-120. Available from: [Link]
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DePorre, Y., et al. (2019). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. Tetrahedron Letters, 60(33), 150965. Available from: [Link]
-
Ali, R. A. (2015). Synthesis of New Mannich Bases from Indole Derivatives. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from: [Link]
-
Eshghi, H., et al. (2006). Simple and Efficient Procedure for the Friedel–Crafts Acylation of Aromatic Compounds with Carboxylic Acids in the Presence of P2O5/AL2O3 Under Heterogeneous Conditions. Journal of Chemical Research, 2006(7), 469-470. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of C3-functionalized indole derivatives via Brønsted acid-catalyzed regioselective arylation of 2-indolylmethanols with guaiazulene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Oxidation of 3-Mercapto-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers, assay developers, and drug discovery professionals working with 3-mercapto-1H-indole-2-carboxylic acid .
Handling mercaptoindoles requires rigorous technique. The electron-rich nature of the indole ring makes the C3-thiol exceptionally prone to rapid air oxidation, leading to the formation of inactive disulfide dimers. This guide provides the mechanistic causality behind this degradation, self-validating protocols to prevent it, and targeted troubleshooting for your workflows.
Part 1: Mechanistic FAQs (The "Why")
Q1: Why is 3-mercapto-1H-indole-2-carboxylic acid so susceptible to disulfide formation compared to aliphatic thiols? A: The susceptibility is driven by the electronic properties of the indole core. The electron-donating nature of the indole ring lowers the pKa of the C3-thiol, increasing the concentration of the highly reactive thiolate anion (R-S⁻) at physiological pH. Thiolate anions are the actual species that undergo single-electron oxidation by molecular oxygen or trace transition metals to form a thiyl radical, which rapidly dimerizes into a disulfide bond . Furthermore, the adjacent carboxylic acid at C2 can coordinate with trace metals (like Cu²⁺ or Fe³⁺), bringing oxidation catalysts directly into the proximity of the thiol .
Q2: Why do you recommend TCEP over DTT or
Mechanism of mercaptoindole oxidation to disulfide and TCEP-mediated reduction.
Part 2: Quantitative Data Summary
To optimize your assay conditions, it is critical to select the right reducing agent and buffer parameters. The table below summarizes the kinetic and operational differences between common reducing agents when applied to highly sensitive mercaptoindoles.
Table 1: Comparison of Reducing Agents for Mercaptoindole Stabilization
| Parameter | TCEP | DTT | |
| Optimal pH Range | 1.5 – 9.0 | 7.0 – 9.0 | 7.0 – 9.0 |
| Interference in Assays | None (Phosphine-based) | High (Contains 2 thiols) | High (Contains 1 thiol) |
| Air Oxidation Resistance | High | Low | Low |
| Metal Chelator Need | Recommended | Strictly Required | Strictly Required |
| Reduction Kinetics | < 5 mins | 15 - 30 mins | > 30 mins |
Part 3: Self-Validating Experimental Protocols
A robust protocol must prove its own success. The following workflows incorporate validation checkpoints to ensure your 3-mercapto-1H-indole-2-carboxylic acid remains in its active, monomeric state.
Protocol A: Preparation of Degassed, Metal-Free Buffer
Causality: Removing dissolved oxygen prevents direct oxidation, while EDTA chelates transition metals that act as single-electron transfer catalysts.
-
Prepare Base Buffer: Formulate your buffer (e.g., 50 mM Sodium Phosphate) at a slightly acidic to neutral pH (6.0 – 6.5) to keep the thiol protonated.
-
Add Chelator: Add EDTA or DTPA to a final concentration of 1–5 mM.
-
Sparging: Insert an argon or nitrogen gas line directly into the buffer. Sparge for a minimum of 45 minutes.
-
Validation Checkpoint (Anaerobicity): Add 10 µL of the sparged buffer to a 1 mL solution containing 1 µg/mL resazurin. If the solution remains blue/purple, oxygen is still present. If it turns colorless (or light pink depending on the exact redox state), the buffer is sufficiently degassed.
-
Storage: Seal the bottle with a septum and store under positive argon pressure.
Protocol B: In Situ Disulfide Reduction and Quantification
Causality: If oxidation has occurred, TCEP will quantitatively cleave the disulfide bond. Ellman's reagent (DTNB) is then used to validate the recovery of the free thiol .
-
Dissolution: Dissolve the 3-mercapto-1H-indole-2-carboxylic acid in the degassed buffer (from Protocol A) or anhydrous, degassed DMSO.
-
Reduction: Add a 5-fold molar excess of TCEP-HCl. Incubate at room temperature for 15 minutes.
-
Validation Checkpoint (Ellman's Assay):
-
Prepare a 4 mg/mL stock of DTNB in 0.1 M Sodium Phosphate, pH 8.0.
-
Add 10 µL of your reduced indole solution to 990 µL of the DTNB solution.
-
Measure absorbance at 412 nm. Calculate the free thiol concentration using the molar extinction coefficient of TNB (
= 14,150 M⁻¹cm⁻¹).
-
-
Proceed: Once >95% free thiol is confirmed, immediately proceed to your downstream application.
Self-validating experimental workflow for handling oxidation-prone 3-mercaptoindoles.
Part 4: Troubleshooting Guide
Issue: My 3-mercapto-1H-indole-2-carboxylic acid stock solution turned cloudy or formed a precipitate overnight.
-
Cause: The oxidized disulfide dimer has significantly lower aqueous solubility than the free thiol monomer. The precipitation is a visual indicator of severe oxidation.
-
Solution: Do not discard the sample. Add 10 mM TCEP directly to the cloudy suspension and vortex gently. As the disulfide bonds are reduced back to the highly soluble monomer, the solution will clear up within 10–15 minutes. To prevent recurrence, store aliquots at -80°C under argon, and avoid repeated freeze-thaw cycles.
Issue: I am seeing a double mass peak in my LC-MS analysis (approx. [2M-2H]).
-
Cause: Disulfide formation is occurring during the electrospray ionization (ESI) process or in the LC autosampler vial due to exposure to air and solvent pH.
-
Solution: Spike your LC-MS sample vials with 1 mM TCEP and 0.1% Formic Acid. The acidic environment will protonate the thiol, and TCEP will suppress in-vial oxidation prior to injection.
Issue: My downstream target conjugation yield is <10%, even though the compound was freshly prepared.
-
Cause: The reaction buffer likely lacks a chelating agent, or the pH is too high (>7.5), causing the mercaptoindole to oxidize faster than it can react with your target electrophile (e.g., maleimide).
-
Solution: Verify the pH of your conjugation buffer is between 6.5 and 7.0. Ensure 5 mM EDTA is present. If the target protein/molecule tolerates it, perform the conjugation in the continuous presence of 1-2 mM TCEP.
References
-
Winther, J. R., & Thorpe, C. (2014). Quantification of thiols and disulfides. Biochimica et Biophysica Acta (BBA)-General Subjects, 1840(2), 838-846.[Link]
-
Maret, W. (1994). Oxidative metal release from metallothionein via zinc-thiol/disulfide interchange. Proceedings of the National Academy of Sciences, 91(1), 237-241.[Link]
storage conditions to prevent degradation of 3-mercapto-1H-indole-2-carboxylic acid
Welcome to the technical support hub for 3-Mercapto-1H-indole-2-carboxylic acid (3-MICA) . This compound is a highly reactive bifunctional building block utilized in drug development and advanced organic synthesis. Due to the electron-rich nature of the indole core, the high nucleophilicity of the C3-thiol, and the lability of the C2-carboxylic acid, 3-MICA requires stringent handling protocols to prevent rapid degradation.
This guide provides field-proven insights into the causality of its degradation, quantitative storage matrices, and self-validating troubleshooting protocols to ensure the integrity of your experiments.
Mechanistic Basis of 3-MICA Degradation
To effectively store and handle 3-MICA, researchers must first understand the three primary vectors of its degradation. Simply placing the compound in a standard freezer is insufficient; you must address the specific chemical vulnerabilities of the molecule.
-
Thiol Oxidation (Disulfide Dimerization): The C3-thiol group is highly nucleophilic. In the presence of atmospheric oxygen, trace transition metals, or basic pH, the thiol readily donates an electron to form a thiyl radical, which rapidly dimerizes into bis(1H-indole-2-carboxylic acid) 3,3'-disulfide[1]. This reversible oxidation is the most common cause of sample failure[2].
-
Protodecarboxylation: The electron-rich indole ring pushes electron density toward the C2 position. When subjected to thermal stress (typically >100°C), or when dissolved in polar aprotic solvents with acidic/basic catalysts, the C2-carboxylic acid undergoes protodecarboxylation, releasing CO₂ and yielding 3-mercaptoindole[3][4].
-
Photo-oxidation of the Indole Core: Indoles are inherently susceptible to dioxygenative cleavage. Exposure to ambient UV/Visible light in the presence of oxygen generates reactive oxygen species (ROS) that can cleave the indole ring, leading to irreversible polymerization and complex mixture formation[5].
Degradation pathways of 3-MICA highlighting specific environmental triggers.
Quantitative Storage Matrices
To prevent the degradation pathways outlined above, storage conditions must be strictly controlled. Causality of choice: We mandate Argon over Nitrogen for long-term storage because Argon is denser than air; it effectively sinks to the bottom of the vial, displacing oxygen away from the solid powder.
Table 1: Storage Condition Impact Matrix
| Condition | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life | Primary Degradation Risk |
| Optimal (Long-term) | -80°C | Argon Blanket | Dark (Amber/Foil) | > 24 months | None |
| Acceptable (Short-term) | -20°C | Nitrogen | Dark | < 3 months | Slow disulfide formation |
| High Risk | 4°C | Ambient Air | Dark | < 2 weeks | Disulfide dimerization |
| Critical Failure | 25°C | Ambient Air | Ambient Lab Light | < 48 hours | Photo-oxidation, rapid dimerization |
Troubleshooting & FAQs
Q: My lyophilized 3-MICA powder turned from off-white to a distinct yellow/brown. Is the batch ruined? A: Not necessarily. A yellow shift typically indicates the formation of the disulfide dimer due to oxygen exposure[1]. Because disulfide formation is a reversible oxidative process, the active monomer can often be recovered using a strong reducing agent (see the recovery protocol below). However, if the powder has turned dark brown or black, irreversible photo-oxidation and indole polymerization have likely occurred, and the batch should be discarded.
Q: I am losing significant yield during a heated amide coupling reaction involving the C2-carboxylic acid. Why? A: You are likely triggering thermal protodecarboxylation. Indole-2-carboxylic acids are known to decarboxylate at elevated temperatures, a process heavily accelerated by the basic conditions (e.g., DIPEA, TEA) commonly used in coupling reactions[4][6]. Solution: Switch to a highly reactive coupling reagent (e.g., HATU or COMU) that allows the reaction to proceed efficiently at 0°C to 25°C, avoiding thermal stress entirely.
Q: Can I prepare a master stock solution of 3-MICA in DMSO for long-term storage at -20°C? A: Absolutely not. DMSO is a mild oxidant. Over time, even at sub-zero temperatures, DMSO will actively oxidize the C3-thiol to a disulfide. Furthermore, freeze-thaw cycles concentrate dissolved oxygen in the unfrozen micro-pockets of the solvent matrix, drastically accelerating degradation[2]. 3-MICA must be stored as a dry powder and reconstituted immediately before use in degassed solvents.
Self-Validating Protocol: Recovery of Oxidized 3-MICA
If your 3-MICA has dimerized into a disulfide, you can recover the active monomer. Causality of choice: This protocol utilizes TCEP (Tris(2-carboxyethyl)phosphine) rather than DTT or β-Mercaptoethanol. DTT and BME contain thiols themselves, which can form irreversible mixed disulfides with 3-MICA. TCEP is a phosphine-based reducing agent, completely eliminating cross-reactivity risks while operating efficiently over a wider pH range.
Table 2: Reducing Agent Comparison for 3-MICA Recovery
| Agent | Mechanism | pH Range | Risk of Mixed Disulfides | Volatility/Odor | Recommendation |
| TCEP | Phosphine reduction | 1.5 - 8.5 | None | Non-volatile, odorless | Primary Choice |
| DTT | Thiol-disulfide exchange | 7.0 - 9.0 | High | Low volatility, faint odor | Secondary (Requires strict pH control) |
| β-Mercaptoethanol | Thiol-disulfide exchange | 7.0 - 9.0 | Very High | Highly volatile, strong odor | Not Recommended |
Step-by-Step Methodology: TCEP Reduction Workflow
Step 1: Solvent Degassing
-
Prepare a 100 mM Sodium Phosphate buffer at pH 7.0.
-
Sparge the buffer with Argon gas for a minimum of 30 minutes to displace all dissolved oxygen.
Step 2: Reconstitution & Reduction
-
Dissolve the oxidized 3-MICA sample in the degassed buffer to a concentration of 10 mM.
-
Add a 10-fold molar excess of TCEP hydrochloride (100 mM final concentration).
-
Flush the headspace of the reaction vial with Argon, seal tightly, and incubate at room temperature (20-25°C) for 30 minutes under continuous magnetic stirring.
Step 3: Self-Validation (Ellman's Assay) Do not proceed to downstream applications without proving the reduction was successful.
-
Extract a 10 µL aliquot of the reaction mixture.
-
Mix with 90 µL of Ellman’s reagent (DTNB) solution (2 mM in pH 8.0 buffer).
-
Validation Check: An immediate, intense color shift to yellow (absorbance at 412 nm) confirms the successful regeneration of free sulfhydryl (-SH) groups. If the solution remains clear, extend the incubation time by 30 minutes.
Step 4: Isolation
-
Purify the recovered 3-MICA monomer via Solid Phase Extraction (SPE) or preparative HPLC using strictly degassed mobile phases to remove the oxidized TCEP byproduct (TCEP=O).
-
Lyophilize immediately if not using the compound right away.
Self-validating workflow for the reduction and recovery of oxidized 3-MICA.
References
1.[5] Modeling Tryptophan/Indoleamine 2,3-Dioxygenase with Heme Superoxide Mimics: Is Ferryl the Key Intermediate? - Journal of the American Chemical Society (ACS) - 2.[1] Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species - Journal of the American Chemical Society (ACS) - 3.[3] Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes - Faraday Discussions (RSC Publishing) - 4.[6] Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure - 5.[2] Protein Thiols Undergo Reversible and Irreversible Oxidation during Chill Storage of Ground Beef - ACS Publications - 6.[4] A Continuous Protodecarboxylation of Heteroaromatic Carboxylic Acids in Sulfolane - ResearchGate -
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00006D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-Mercapto-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center for the purification and handling of 3-mercapto-1H-indole-2-carboxylic acid . This guide is designed for researchers, analytical scientists, and drug development professionals dealing with the complex impurity profiles inherent to mercaptoindole derivatives.
Due to the electron-rich nature of the indole core and the high reactivity of the C3-thiol group, this compound is highly susceptible to oxidation, thermal degradation, and polymerization. This guide provides field-proven, self-validating protocols to isolate the pure target compound.
Understanding the Impurity Profile
Before troubleshooting, it is critical to understand the physicochemical properties of the target compound versus its common degradation products. The structural proximity of a carboxylic acid and a thiol on an indole ring creates competing pathways for degradation.
Table 1: Physicochemical Properties of Target vs. Common Impurities
| Compound / Impurity | Molecular Weight | Est. pKa | Solubility Profile | Primary Mechanism of Formation |
| 3-Mercapto-1H-indole-2-carboxylic acid | 193.22 g/mol | ~3.5 (COOH)~8.0 (SH) | Soluble in EtOAc, EtOH, and basic aqueous buffers. | N/A (Target Compound) |
| Diindolyl Disulfide Derivative | 384.43 g/mol | ~3.5 (COOH) | Soluble in hot EtOH, DMSO. Poor aqueous solubility. | Air oxidation of the C3-thiol group[1]. |
| 3-Mercaptoindole | 149.21 g/mol | ~8.0 (SH) | Soluble in EtOAc, Hexanes, DCM. | Thermal decarboxylation of the C2-carboxyl group[2]. |
| Polymeric Indoles | >500 g/mol | Variable | Insoluble in water; poor solubility in EtOAc. | Over-oxidation and light exposure. |
Troubleshooting & FAQs
Q1: LC-MS analysis of my crude product shows a dominant peak at m/z ~384. Why is my mass doubled, and how do I fix it? A1: A doubled mass indicates the formation of a diindolyl disulfide bond. Thiols on electron-rich aromatic systems oxidize extremely easily upon exposure to atmospheric oxygen[1]. To reverse this, you must perform a reductive workup. We strongly recommend using Tris(2-carboxyethyl)phosphine (TCEP) rather than Dithiothreitol (DTT). TCEP is an irreversible phosphine-based reductant that functions efficiently at acidic pH (1.5–8.5)[3]. This allows you to keep the carboxylic acid protonated (and thus partitioned in the organic phase) while reducing the disulfide[4].
Table 2: Comparison of Reducing Agents for Disulfide Cleavage
| Reducing Agent | Optimal pH Range | Thiol-Containing? | Volatility / Odor | Downstream Removal Method |
| TCEP | 1.5 – 8.5 | No | Non-volatile, odorless | Simple aqueous wash (highly hydrophilic) |
| DTT | 7.0 – 9.0 | Yes | Low volatility, strong odor | Dialysis, SEC, or repeated washing |
| BME | 7.0 – 9.0 | Yes | Highly volatile, toxic | Evaporation or extensive washing |
Q2: My recrystallized product is contaminated with 3-mercaptoindole (loss of the carboxylic acid group). How did this happen? A2: Indole-2-carboxylic acids are prone to thermal decarboxylation when subjected to excessive heat, particularly in acidic environments[2]. If your recrystallization solvent was heated to boiling (e.g., >80°C in ethanol/water), the thermal stress cleaved the carboxyl group. You must maintain heating below 60°C and avoid prolonged exposure to elevated temperatures.
Q3: The final isolated powder has a persistent pink or brownish tint instead of being pure white. What is the cause? A3: Colored impurities in indole chemistry typically arise from trace oxidation and subsequent polymerization of the electron-rich indole ring. These polymeric species are highly conjugated, producing visible color even at sub-1% concentrations. Integrating a hot activated charcoal filtration step prior to crystallization, combined with strict anaerobic handling (using a Schlenk line or glovebox), will eliminate these chromophores.
Degradation Pathways & Purification Workflows
To visualize the causality behind the impurities and the logic of the purification strategy, refer to the following system diagrams.
Caption: Common degradation pathways leading to impurities in mercaptoindole derivatives.
Caption: Workflow for the purification and disulfide reduction of 3-mercapto-1H-indole-2-carboxylic acid.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the success of the current step via the indicated analytical checks.
Protocol A: Reductive Acid-Base Extraction
Rationale: This protocol exploits the differential pKa of the carboxylic acid (pKa ~3.5) and the thiol (pKa ~8.0) to separate the target from neutral impurities, while simultaneously using TCEP to irreversibly reduce disulfide bonds[3].
-
Dissolution: Dissolve 1.0 g of crude 3-mercapto-1H-indole-2-carboxylic acid in 20 mL of degassed Ethyl Acetate (EtOAc).
-
Disulfide Reduction: Wash the organic layer with 20 mL of an aqueous 50 mM TCEP hydrochloride solution adjusted to pH 4.5. Stir vigorously for 30 minutes under a nitrogen atmosphere.
-
Self-Validation Check: Analyze the organic layer via TLC (EtOAc:Hexane 1:1 with 1% AcOH) or LC-MS. The disulfide dimer spot/mass must be completely absent before proceeding.
-
-
Base Extraction: Extract the EtOAc layer with 2 x 15 mL of saturated aqueous
(pH ~8). The target compound deprotonates at the carboxyl group and migrates to the aqueous phase. Neutral impurities (e.g., decarboxylated 3-mercaptoindole) remain in the EtOAc layer. -
Acidification: Cool the combined aqueous layers in an ice bath. Carefully acidify with 1M HCl to pH 2.0 under a gentle nitrogen stream. The target compound will precipitate as an off-white solid.
-
Isolation: Filter the precipitate under vacuum, wash with cold, degassed deionized water, and dry under high vacuum.
Protocol B: Anaerobic Recrystallization
Rationale: This step removes trace polymeric colorants and structural isomers while preventing re-oxidation of the highly reactive C3-thiol.
-
Solvent Preparation: Degas a mixture of Ethanol/Water (1:1 v/v) by sparging with Argon or Nitrogen for at least 30 minutes.
-
Dissolution & Decolorization: Suspend the solid from Protocol A in a minimal volume of the degassed solvent. Heat gently to 60°C. Crucial: Do not exceed 80°C to prevent thermal decarboxylation[2]. If the solution retains a pink/brown tint, add 5% w/w activated charcoal, stir for 5 minutes, and perform a hot gravity filtration through a tightly packed Celite pad.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to a 4°C refrigerator for 4 hours to maximize yield.
-
Self-Validation Check: Inspect the mother liquor. It should retain any residual yellowish tint, while the newly formed crystals should be pure white.
-
-
Harvesting: Collect the crystals via vacuum filtration, wash with a minimal amount of ice-cold degassed solvent, and immediately store the dried powder under an inert argon atmosphere at -20°C.
References
-
Indole-2-carboxylic acid, ethyl ester - Organic Syntheses. Organic Syntheses Procedure. Available at:[Link]
-
THE SYNTHESIS OF MERCAPTOINDOLES. Canadian Science Publishing. Available at:[Link]
-
Quantification of Thiols and Disulfides. PubMed Central (PMC). Available at:[Link]
Sources
Comparative 1H NMR Spectral Analysis of 3-Mercapto-1H-indole-2-carboxylic Acid
A Senior Application Scientist's Guide to Structural Elucidation
In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. For researchers working with indole derivatives, a class of compounds renowned for their diverse biological activities, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth analysis of the 1H NMR spectrum of 3-mercapto-1H-indole-2-carboxylic acid, offering a comparative perspective against its structural analog, indole-2-carboxylic acid, to elucidate the influence of the 3-mercapto substituent.
Deciphering the Molecular Architecture: Predicted 1H NMR Spectrum
The introduction of a mercapto (-SH) group at the C3 position of indole-2-carboxylic acid introduces significant electronic and steric effects that are reflected in the 1H NMR spectrum. Understanding these changes is key to confirming the successful synthesis and purity of the target compound. The protons on the indole scaffold, including the N-H, aromatic, and substituent protons, each provide a unique signature.
The 1H NMR spectrum of 3-mercapto-1H-indole-2-carboxylic acid is expected to display distinct signals corresponding to the indole N-H proton, the four protons of the benzene ring (H4, H5, H6, and H7), the carboxylic acid proton, and the thiol proton. The chemical shifts, multiplicities, and coupling constants of these protons are influenced by the electron-donating and withdrawing nature of the substituents.
Below is a summary of the anticipated 1H NMR spectral data for 3-mercapto-1H-indole-2-carboxylic acid.
| Proton | Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| N-H | 1 | 11.0 - 12.5 | Broad Singlet | N/A |
| H4 | 4 | ~7.7 | Doublet | ~8.0 |
| H5 | 5 | ~7.2 | Triplet | ~7.5 |
| H6 | 6 | ~7.1 | Triplet | ~7.5 |
| H7 | 7 | ~7.5 | Doublet | ~8.0 |
| COOH | 2 | 10.0 - 13.0 | Broad Singlet | N/A |
| SH | 3 | 3.0 - 4.0 | Singlet | N/A |
Comparative Analysis: 3-Mercapto-1H-indole-2-carboxylic Acid vs. Indole-2-carboxylic Acid
To fully appreciate the spectral features of 3-mercapto-1H-indole-2-carboxylic acid, a direct comparison with its parent compound, indole-2-carboxylic acid, is illustrative. The primary difference lies in the substitution at the C3 position.
The Influence of the 3-Mercapto Group
The mercapto group is weakly electron-donating through resonance and moderately electron-withdrawing through induction. This dual electronic nature subtly modulates the chemical shifts of the aromatic protons. The most significant and readily identifiable difference, however, is the appearance of a new signal for the thiol proton (-SH).
For indole-2-carboxylic acid, the proton at the C3 position typically resonates in the aromatic region.[1][2] The substitution with a mercapto group eliminates this signal and introduces a new singlet for the SH proton, usually in the range of 3.0-4.0 ppm. The exact chemical shift of the thiol proton can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.[3]
The chemical shifts for the protons on the benzene portion of the indole ring (H4, H5, H6, and H7) in indole-2-carboxylic acid are found in the range of 7.0-7.7 ppm.[1] The introduction of the 3-mercapto group is expected to cause minor shifts in these positions due to its electronic influence.
Exchangeable Protons: NH, COOH, and SH
A key feature in the 1H NMR spectra of both compounds is the presence of exchangeable protons (N-H and COOH, and SH in the case of the substituted compound). These protons often appear as broad singlets, and their chemical shifts can be highly variable depending on the solvent and concentration.[4][5][6] A common technique to confirm the identity of these peaks is to add a few drops of deuterium oxide (D₂O) to the NMR sample. This results in the exchange of the acidic protons with deuterium, causing their signals to disappear from the spectrum.[5][7]
The carboxylic acid proton is typically the most downfield signal, often appearing between 10 and 13 ppm.[4][5][8] The indole N-H proton also resonates at a downfield chemical shift, generally between 11 and 12.5 ppm in a solvent like DMSO-d₆.[1][9]
Experimental Protocol for 1H NMR Data Acquisition
To obtain a high-quality, reproducible 1H NMR spectrum of 3-mercapto-1H-indole-2-carboxylic acid, a standardized experimental protocol is essential.
Sample Preparation and Solvent Selection
-
Sample Weighing: Accurately weigh 5-10 mg of the solid 3-mercapto-1H-indole-2-carboxylic acid.
-
Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable solvent for this compound due to its ability to dissolve polar compounds and its high boiling point. It also allows for the observation of exchangeable protons (NH, COOH, and SH). The choice of solvent can significantly impact the chemical shifts of these labile protons.[10][11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard and is often included in the deuterated solvent.
NMR Spectrometer Parameters
The following is a representative set of acquisition parameters for a 400 MHz NMR spectrometer:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.096 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
Visualizing the Molecular Connectivity
The following diagram illustrates the structure of 3-mercapto-1H-indole-2-carboxylic acid and the expected through-bond couplings between the aromatic protons, which give rise to the observed splitting patterns.
Caption: Molecular structure and key proton couplings.
Workflow for Spectral Interpretation
A systematic approach is crucial for accurate spectral interpretation. The following workflow outlines the logical steps from data acquisition to final structure confirmation.
Caption: Workflow for 1H NMR spectral analysis.
Conclusion
The 1H NMR spectrum of 3-mercapto-1H-indole-2-carboxylic acid provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of each proton, and by comparing the spectrum to that of the parent compound, indole-2-carboxylic acid, researchers can confidently confirm the identity and purity of their synthesized molecule. The characteristic signal of the thiol proton and the subtle electronic effects of the mercapto group on the aromatic protons serve as key diagnostic markers. This guide provides the foundational knowledge and practical insights for researchers and drug development professionals to effectively utilize 1H NMR spectroscopy in the characterization of this important class of indole derivatives.
References
- Vertex AI Search. Carboxylic Acids NMR Spectroscopy.
-
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A Senior Application Scientist's Guide to HPLC Method Development for 3-Mercapto-1H-Indole-2-Carboxylic Acid Detection
A Comparative Analysis of Direct vs. Derivatization-Based Approaches
In the landscape of pharmaceutical development and metabolic research, the accurate quantification of novel molecules is paramount. 3-Mercapto-1H-indole-2-carboxylic acid, a molecule combining the structural features of an indole and a thiol, presents a unique set of analytical challenges. Its indole moiety provides a natural chromophore, yet the thiol group's high reactivity and susceptibility to oxidation demand a carefully considered analytical strategy.
This guide, drawing from extensive field experience, moves beyond a simple recitation of steps. It provides a comparative framework for developing a robust, validated High-Performance Liquid Chromatography (HPLC) method for this analyte. We will dissect two primary strategies: a direct detection approach leveraging the intrinsic UV absorbance of the indole ring and a pre-column derivatization method designed to enhance stability and sensitivity by targeting the reactive thiol group. We will explore the causality behind each experimental choice, from mobile phase composition to validation protocols, empowering you to select and develop the optimal method for your research needs.
Pillar 1: Foundational Strategy & Analyte Considerations
The development of any robust HPLC method begins with a thorough understanding of the analyte's physicochemical properties. For 3-mercapto-1H-indole-2-carboxylic acid, three functional groups dictate our analytical approach:
-
Indole Ring: Provides a strong UV chromophore, making UV detection a viable primary strategy. The typical absorbance maximum for indole compounds is around 280 nm.[1][2]
-
Carboxylic Acid: This group's ionization is pH-dependent. In Reversed-Phase (RP-HPLC), operating at a pH below the pKa of the carboxylic acid (typically pH < 4) is crucial. This suppresses ionization, ensuring the molecule is in a neutral, more retained form, which prevents common issues like peak tailing.[3][4]
-
Thiol (Mercapto) Group: This is the most critical consideration for method robustness. Thiols are readily oxidized to disulfides, especially at neutral or alkaline pH.[5] This degradation can lead to a loss of the parent peak, the appearance of extraneous peaks, and poor reproducibility. An acidic mobile phase helps to minimize this oxidation.[5]
Our overall strategy, therefore, is to develop a method that ensures the analyte is in a stable and chromatographically predictable form. This involves a systematic process of screening, optimization, and validation.
Pillar 2: A Comparative Analysis of Detection Methodologies
The central choice in this method development is how to handle the thiol group. We can either rely on the indole's properties and take steps to protect the thiol (Method A) or chemically modify the thiol to improve its analytical characteristics (Method B).
Method A: Direct Reversed-Phase HPLC with UV Detection
This approach is the most straightforward, prioritizing simplicity and speed. The core principle is to create chromatographic conditions that simultaneously ensure good retention and analyte stability.
Scientific Rationale: A C18 column is the workhorse of RP-HPLC and serves as the ideal starting point due to its hydrophobicity, which will effectively retain the non-polar indole ring.[2][3] The mobile phase will consist of an organic modifier (acetonitrile or methanol) and acidified water. Acetonitrile often provides better peak shapes for complex molecules and has a lower UV cutoff. The acid, typically 0.1% formic or acetic acid, is non-negotiable; it protonates the carboxylic acid to enhance retention and creates an environment that suppresses the deprotonation of the thiol group to the more reactive thiolate anion, thus minimizing oxidation.[1][5] UV detection is set at the absorbance maximum of the indole ring, likely around 280 nm, to ensure maximum sensitivity.[1][6]
Table 1: Proposed Starting Conditions for Direct UV-HPLC (Method A)
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector | Standard configuration for robust RP-HPLC. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Excellent starting point for retaining indole compounds.[2][6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to ensure analyte is in a single, neutral form and minimizes thiol oxidation.[1][5] |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 15 minutes | A scouting gradient to determine the approximate elution time. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Provides stable retention times. |
| Detection | UV at 280 nm | Corresponds to the typical absorbance maximum for indole rings.[1] |
| Injection Vol. | 10 µL | A standard volume to avoid column overload. |
Method B: Pre-Column Derivatization RP-HPLC
This alternative is employed when direct detection lacks sufficient sensitivity, or when the analyte is in a complex matrix causing interference, or if thiol instability remains a problem even in acidic conditions. Here, we chemically modify the thiol group before injection.
Scientific Rationale: We propose using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) as a model derivatizing agent. DTNB reacts specifically with thiols to form a mixed disulfide and releases one equivalent of 5-thio-2-nitrobenzoic acid (TNB).[5][7] While TNB itself can be measured, it is often more specific to quantify the analyte-TNB mixed disulfide adduct. This adduct is typically more stable than the original thiol and may have more favorable chromatographic properties.
Crucially, the derivatization reaction is most efficient at a neutral to slightly alkaline pH (around 7.5).[5] This presents a challenge, as the thiol is least stable at this pH. Therefore, the reaction must be performed rapidly, protected from light, and then immediately stabilized by acidification (e.g., adding HCl or formic acid) before injection onto the acidic RP-HPLC mobile phase.[7] The detection wavelength is shifted to the absorbance maximum of the TNB adduct, which is optimally detected around 326 nm under acidic HPLC conditions, moving it away from many common low-UV interferences.[5][7]
Table 2: Proposed Conditions for Derivatization-Based HPLC (Method B)
| Parameter | Recommended Condition | Rationale |
| Derivatization | See Protocol Below | Reacts with the thiol to form a stable, UV-active adduct.[5][7] |
| HPLC System | As per Method A | Standard configuration is sufficient. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention for the resulting, often more hydrophobic, adduct. |
| Mobile Phase | As per Method A | Acidic conditions are still required for good chromatography of the adduct. |
| Gradient | Optimized based on adduct retention | The adduct will have a different retention time than the parent molecule. |
| Flow Rate | 1.0 mL/min | Standard flow rate. |
| Column Temp. | 30°C | Provides stable retention times. |
| Detection | UV at 326 nm | Optimal wavelength for TNB-adducts under acidic HPLC conditions.[5][7] |
Pillar 3: Experimental Protocols & Method Validation
Trustworthiness in analytical science is built on detailed, reproducible protocols and rigorous validation.
Detailed Experimental Protocol: Method A
-
Standard Preparation: Accurately weigh and dissolve the 3-mercapto-1H-indole-2-carboxylic acid reference standard in a diluent of 50:50 acetonitrile:water with 0.1% formic acid to a stock concentration of 1 mg/mL. Prepare working standards by serial dilution.
-
Sample Preparation: Dilute the sample in the same acidified diluent to fall within the calibration range. Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.[6]
-
HPLC Analysis:
-
Equilibrate the C18 column with the mobile phase (e.g., 80% A, 20% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared standard or sample.
-
Run the gradient as defined in Table 1.
-
Identify the peak based on the retention time of the reference standard and integrate the peak area for quantification.
-
Detailed Experimental Protocol: Method B
-
Reagent Preparation:
-
DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of methanol.[7]
-
Reaction Buffer: 0.5 M sodium phosphate buffer, pH 7.5.
-
Stopping Reagent: 1 M HCl or 10% Formic Acid.
-
-
Standard/Sample Preparation: Prepare standards and samples in ultrapure water or a suitable buffer without acid.
-
Derivatization Procedure: [7]
-
In a microcentrifuge tube, combine 100 µL of the standard or sample solution.
-
Add 100 µL of the 0.5 M phosphate buffer (pH 7.5).
-
Add 20 µL of the 10 mM DTNB solution.
-
Vortex and incubate at room temperature for 20 minutes, protected from light.
-
Stop the reaction by adding 20 µL of stopping reagent.
-
Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Equilibrate the column as in Method A.
-
Inject 10 µL of the derivatized sample.
-
Run the HPLC gradient, monitoring the chromatogram at 326 nm.
-
Method Validation: A Framework for Trust
Once a method is optimized, it must be validated to prove it is fit for its intended purpose. Validation should be performed in accordance with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[8][9]
Table 3: Key Validation Parameters based on ICH Q2(R2) Guidelines
| Parameter | Purpose | Typical Acceptance Criteria for an Impurity/Assay Method |
| Specificity | To demonstrate that the signal is unequivocally from the analyte of interest, free from interference from matrix components, impurities, or degradation products. | Peak purity analysis (e.g., via PDA detector) should pass. No co-eluting peaks at the analyte's retention time in blank/placebo injections. |
| Linearity & Range | To show a direct, proportional relationship between concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.998 over a range such as LOQ to 150% of the target concentration.[1] |
| Accuracy | The closeness of the test results to the true value. | Percent recovery of a known amount of spiked analyte should be within 98.0% to 102.0% for an assay.[10][11] |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument). | Relative Standard Deviation (%RSD) should be ≤ 2.0%.[9][11] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined at a signal-to-noise ratio of 10:1, with acceptable precision (%RSD) and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in organic mobile phase composition). | The system suitability parameters should remain within acceptance criteria during all varied conditions. |
Conclusion and Recommendations
This guide has compared two scientifically-grounded approaches for the HPLC analysis of 3-mercapto-1H-indole-2-carboxylic acid. The choice between them is dictated by the specific analytical objective.
Table 4: Performance Comparison of Method A vs. Method B
| Feature | Method A: Direct UV Detection | Method B: Pre-Column Derivatization |
| Sample Prep | Simple: Dilute, filter, inject. | Complex: Timed reaction, pH control, stopping step. |
| Run Time | Potentially faster overall workflow. | Longer due to offline derivatization step. |
| Robustness | Highly dependent on thiol stability in matrix and during analysis. | Improved, as the adduct is generally more stable. |
| Sensitivity | Good, but limited by the indole's molar absorptivity. | Potentially higher, depending on the chromophore of the derivatizing agent. |
| Selectivity | May be subject to interference from other UV-active compounds at ~280 nm. | Excellent, as few endogenous molecules react with DTNB and absorb at 326 nm. |
Recommendation:
-
For routine analysis, purity assessment of a drug substance, or when high throughput is required, Method A (Direct UV Detection) should be the first choice. Its simplicity is a significant advantage, provided that sample handling and mobile phase conditions are strictly controlled to ensure thiol stability.
-
For trace-level quantification in complex biological matrices (e.g., plasma, cell lysates) or if instability proves insurmountable with Method A, Method B (Pre-Column Derivatization) is the superior approach. The increased labor in sample preparation is justified by its enhanced selectivity, stability, and potentially higher sensitivity.
Ultimately, the development of a successful HPLC method is an exercise in applied chemical principles. By understanding the unique character of 3-mercapto-1H-indole-2-carboxylic acid and systematically applying the strategies outlined here, researchers can develop a robust, reliable, and fully validated method that generates data with the highest degree of scientific integrity.
References
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Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. (2017). MDPI. Available at: [Link]
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Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. (n.d.). ScienceDirect. Available at: [Link]
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Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. (2015). ACS Publications. Available at: [Link]
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Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Available at: [Link]
-
A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.). PMC. Available at: [Link]
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Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. (2015). PubMed. Available at: [Link]
-
ICH Q2(R2) guideline on validation of analytical procedures. (2023). European Medicines Agency. Available at: [Link]
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An HPLC-automated Derivatization for Glutathione and Related Thiols Analysis in Brassica rapa L. (2021). MDPI. Available at: [Link]
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Response characteristics of indole compound standards using HPLC. (n.d.). ResearchGate. Available at: [Link]
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Separation of Indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]
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On the Reactivity of ( S )‐Indoline‐2‐Carboxylic Acid. (2024). ResearchGate. Available at: [Link]
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Steps for HPLC Method Validation. (2024). Pharmaguideline. Available at: [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2025). MDPI. Available at: [Link]
-
The Effects of Different Thiol-Containing Compounds on the Degradation of Sulforaphene. (2024). MDPI. Available at: [Link]
-
Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.). (n.d.). PMC. Available at: [Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). PMC. Available at: [Link]
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Determination of thiol compounds by HPLC and fluorescence detection with 1,3,5,7-tetramethyl-8-bromomethyl-difluoroboradiaza-s-indacene. (n.d.). ResearchGate. Available at: [Link]
-
Methods in Developing Mobile Phase Condition for C18 Column. (n.d.). Nacalai Tesque. Available at: [Link]
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Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. (n.d.). Oxford Academic. Available at: [Link]
-
A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
A Highly Efficient Procedure for 3-Sulfenylation of Indole-2- Carboxylates. (n.d.). AWS. Available at: [Link]
-
A STUDY ON THE STEREOCHEMICAL PURITY OF TRANDOLAPRIL AND - OCTAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID BY HPLC METHOD. (n.d.). Acta Poloniae Pharmaceutica. Available at: [Link]
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RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
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High-Performance Liquid Chromatography. (2019). Chemistry LibreTexts. Available at: [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2021). LCGC International. Available at: [Link]
-
Indole-3-Butyric Acid Analyzed with HPLC. (n.d.). MicroSolv Technology Corporation. Available at: [Link]
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FTIR analysis of carboxyl and thiol groups in 3-mercapto-1H-indole-2-carboxylic acid
Analytical Strategies for Bifunctional Scaffolds: FTIR Comparison Guide for 3-Mercapto-1H-Indole-2-Carboxylic Acid
Introduction: The Analytical Challenge of Bifunctionality
3-Mercapto-1H-indole-2-carboxylic acid is a highly versatile bifunctional scaffold. Indole-2-carboxylic acid derivatives are heavily investigated in drug development, notably as HIV-1 integrase strand transfer inhibitors and robust antioxidant frameworks[1][2]. The incorporation of a thiol (-SH) group at the C3 position introduces unique chemoselectivity, enabling applications such as covalent immobilization onto gold surfaces via stable Au-S bonds for biosensor development[3].
However, characterizing both the carboxyl (-COOH) and thiol (-SH) moieties simultaneously using Fourier Transform Infrared Spectroscopy (FTIR) presents a distinct physical chemistry challenge. While the carboxyl group dominates the spectrum due to strong dipole moment changes, the thiol group yields a notoriously weak signal. This guide objectively compares ATR-FTIR and Transmission FTIR methodologies, providing the causality behind technique selection and a self-validating protocol for accurate molecular fingerprinting.
Mechanistic Causality: Spectral Signatures of the Target
To understand the experimental choices, we must first analyze the vibrational mechanics of the target functional groups:
-
Carboxyl Group (-COOH): The C=O stretching vibration typically manifests as a strong, sharp peak between 1700–1730 cm⁻¹[4]. In solid-state analysis, carboxylic acids frequently form hydrogen-bonded cyclic dimers. This dimerization shifts the C=O stretch to lower wavenumbers (e.g., ~1700–1714 cm⁻¹) and creates a massive, broad O-H stretching envelope from 3300–2500 cm⁻¹[4][5][6].
-
Thiol Group (-SH): The S-H stretching vibration occurs in the 2500–2600 cm⁻¹ region[5]. Because the electronegativity difference between sulfur and hydrogen is minimal, the bond exhibits a very weak dipole moment change during vibration. Consequently, the S-H peak is inherently weak in FTIR.
-
Indole Ring: The N-H stretch of the pyrrole ring appears as a sharp peak near 3340–3460 cm⁻¹, while the aromatic C=C stretches occur around 1600 cm⁻¹[1][6].
Comparative Analysis: ATR-FTIR vs. Transmission FTIR
When analyzing a powder sample of 3-mercapto-1H-indole-2-carboxylic acid, the choice of FTIR sampling technique drastically impacts the detection limit of the thiol group.
Attenuated Total Reflectance (ATR-FTIR) relies on an evanescent wave that penetrates only a few micrometers into the sample[7][8]. Crucially, the penetration depth is inversely proportional to the wavenumber. At 2550 cm⁻¹ (the S-H stretch region), the penetration depth is extremely shallow compared to the lower-wavenumber fingerprint region[9][10]. This physical limitation, combined with the inherently weak S-H dipole, often renders the thiol peak completely undetectable in routine ATR-FTIR.
Transmission FTIR (KBr Pellet) passes the infrared beam through the entire physical thickness of the sample[9]. This bulk analysis provides a significantly longer effective pathlength, amplifying weak signals and making it the superior choice for confirming the presence of the -SH group.
Quantitative & Qualitative Performance Comparison
| Parameter | ATR-FTIR (Diamond Crystal) | Transmission FTIR (KBr Pellet) | Mechanistic Causality |
| Sample Preparation | None (Direct contact) | High (Grinding, pressing) | ATR relies on surface contact; KBr requires a homogenous bulk mixture to prevent scattering[7]. |
| Carboxyl (C=O) Detection | Excellent (~1700 cm⁻¹) | Excellent (~1700 cm⁻¹) | High dipole moment change yields strong absorption in both modes[4]. |
| Thiol (S-H) Detection | Poor to Undetectable | Good (~2550 cm⁻¹) | ATR penetration depth is too shallow at high wavenumbers for weak dipoles; Transmission pathlength amplifies the signal[9]. |
| O-H Stretch Resolution | Moderate | High (Broad 3300-2500 cm⁻¹) | Bulk transmission captures the full extent of hydrogen-bonded dimers[5]. |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following protocol employs a comparative subtraction method. The broad O-H stretch of the carboxyl group (3300–2500 cm⁻¹) often creates a sloping baseline that can mask the small S-H peak at ~2550 cm⁻¹[4][5]. By analyzing a reference standard alongside our target, we create a self-validating system that isolates the thiol-specific vibrations.
Materials Required:
-
Target: 3-mercapto-1H-indole-2-carboxylic acid (Powder)
-
Control: 1H-indole-2-carboxylic acid (Powder)
-
Spectroscopic grade Potassium Bromide (KBr)
Step 1: Sample Preparation (Transmission Mode)
-
Causality: We select Transmission over ATR to maximize the optical pathlength, which is strictly required to amplify the weak dipole moment change of the S-H stretch[9].
-
Grind 1 mg of the target compound with 100 mg of dry KBr in an agate mortar. The 1:100 ratio prevents peak saturation of the highly polar C=O bond while maintaining enough concentration to detect the -SH bond.
-
Press the mixture under 10 tons of pressure for 2 minutes to form a transparent pellet.
-
Repeat identical preparation for the Control compound.
Step 2: Spectral Acquisition
-
Purge the FTIR spectrometer with dry nitrogen to eliminate atmospheric H₂O and CO₂ interference, which can obscure the 3500 cm⁻¹ and 2300 cm⁻¹ regions.
-
Acquire spectra for both pellets from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 64 scans to improve the signal-to-noise ratio for the weak thiol peak).
Step 3: Self-Validating Spectral Subtraction
-
Normalize both spectra to the aromatic C=C ring stretch (~1600 cm⁻¹), which remains constant between both molecules.
-
Subtract the Control spectrum from the Target spectrum.
-
Validation Check: The resulting difference spectrum must yield a positive peak at ~2550 cm⁻¹ (S-H stretch) and ~600-700 cm⁻¹ (C-S stretch). If these peaks are present, the system self-validates the presence of the thiol group independent of the indole-carboxylic acid scaffold's overlapping signals.
Methodological Workflow Diagram
Workflow comparing ATR and Transmission FTIR for validating carboxyl and thiol groups.
References
-
Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat. NIH/PMC.[Link]
-
FTIR spectrum for thiol linker, DSP describing the carboxylic acid. ResearchGate.[Link]
-
FTIR vs. ATR-FTIR: Unpacking the Differences in Infrared Spectroscopy. Oreate AI.[Link]
-
Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug. Semantic Scholar.[Link]
-
Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces. Semantic Scholar.[Link]
-
Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. MDPI.[Link]
-
ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent.[Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.[Link]
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. NIH/PMC.[Link]
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Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR). Covalent Metrology.[Link]
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Comparative Reactivity Guide: 3-Mercaptoindole vs. 3-Mercapto-1H-indole-2-carboxylic Acid
As application scientists and drug development professionals, selecting the appropriate indole-based nucleophile or reducing agent requires a precise understanding of its electronic and steric microenvironment. 3-Mercaptoindole (3MI) and its C2-substituted derivative, 3-Mercapto-1H-indole-2-carboxylic acid (3-MI-2CA), represent a classic study in how adjacent functional groups dictate molecular stability, oxidation potential, and nucleophilicity.
This guide objectively compares the reactivity profiles of these two compounds, detailing the causality behind their chemical behavior and providing self-validating experimental workflows for empirical verification.
Mechanistic Causality: Electronic and Steric Drivers
The core difference between 3MI and 3-MI-2CA lies in the profound electronic and steric modulation exerted by the C2-carboxylic acid group.
The Unfettered Nucleophile: 3-Mercaptoindole (3MI)
In unsubstituted 3MI, the indole ring is inherently electron-rich. The nitrogen lone pair delocalizes into the pyrrole ring, driving high electron density to the C3 position. This structural feature renders the C3-thiol highly reactive. 3MI has a predicted
The Stabilized Scaffold: 3-Mercapto-1H-indole-2-carboxylic acid (3-MI-2CA)
The introduction of a carboxylic acid at the C2 position fundamentally alters the reactivity landscape[4].
-
Steric Shielding: The bulky C2-carboxyl group physically obstructs the bimolecular collision trajectory required for two thiol molecules to couple into a disulfide.
-
Electronic Modulation: The electron-withdrawing nature of the carboxylic acid (in its neutral form) pulls electron density away from the C3 position, increasing the oxidation potential of the thiol and preventing the formation of the intermediate thiyl radical.
-
Electrostatic Repulsion: At physiological pH (7.4), the carboxylic acid is deprotonated. The resulting adjacent negative charge electrostatically disfavors the formation of the C3-thiolate anion, effectively attenuating its nucleophilicity and allowing for highly controlled, slower electrophilic attacks.
Quantitative Data Comparison
The following table summarizes the divergent physicochemical parameters dictating the handling and application of these two compounds.
| Parameter | 3-Mercaptoindole (3MI) | 3-Mercapto-1H-indole-2-carboxylic acid (3-MI-2CA) | Mechanistic Causality |
| Predicted Thiol | ~7.42 | Shifted (>8.0 operational) | Adjacent C2-carboxylate anion (at pH 7.4) electrostatically repels thiolate formation. |
| Oxidation Half-Life (Air, pH 7.4) | < 2 hours | > 48 hours | Steric bulk at C2 blocks bimolecular disulfide coupling; EWG raises oxidation potential. |
| Relative Nucleophilicity ( | Exceptionally High | Moderate / Controlled | Unhindered thiolate in 3MI allows rapid |
| Primary Application | Potent reducing agent (e.g., IDO1 activation) | Stable precursor for methylation/amino acid derivatives | 3-MI-2CA allows for controlled synthetic steps without premature dimerization. |
Visualizing Reactivity Pathways
The divergent fates of these two molecules under identical oxidative and electrophilic conditions are mapped below.
Divergent reactivity pathways of 3MI and 3-MI-2CA under oxidative and electrophilic conditions.
Self-Validating Experimental Workflows
To empirically verify the stability and reactivity differences between these two scaffolds, utilize the following self-validating protocols. These workflows are designed with internal checkpoints to ensure data integrity.
Protocol A: Comparative Oxidative Stability Assay (HPLC-UV)
Objective: Quantify the rate of auto-oxidation to the respective disulfides under ambient aerobic conditions.
-
Buffer Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.4).
-
Sample Initiation: Dissolve 3MI and 3-MI-2CA in DMSO to create 10 mM stock solutions. Dilute to 100 µM in the aerated phosphate buffer at 25°C.
-
Kinetic Sampling: Extract 50 µL aliquots at
hours. Quench immediately by adding 50 µL of 1% Trifluroacetic acid (TFA) in Acetonitrile to protonate the thiols and halt oxidation. -
HPLC Analysis: Run on a C18 Reverse-Phase column using a water/acetonitrile gradient (0.1% TFA). Monitor at 280 nm.
-
Validation Checkpoints (The Self-Validating System):
-
Control 1 (Anaerobic + Chelator): Run a parallel incubation in Argon-sparged buffer containing 1 mM EDTA. Logic: EDTA chelates trace metals (
, ) that artificially catalyze thiol oxidation. If this anaerobic/chelated control shows >5% disulfide formation, the system is compromised by pre-existing oxidation in the stock or auto-catalytic impurities, invalidating the run.
-
Protocol B: Nucleophilic Reactivity Kinetics via Ellman’s Reagent
Objective: Measure the bimolecular rate constant (
-
Reagent Setup: Prepare a 1 mM solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in 100 mM Tris-HCl (pH 7.4, 1 mM EDTA).
-
Reaction: In a UV-Vis cuvette, add 990 µL of the DTNB solution. Blank the spectrophotometer at 412 nm.
-
Initiation: Inject 10 µL of 1 mM thiol stock (3MI or 3-MI-2CA) to yield a final thiol concentration of 10 µM (Pseudo-first-order conditions: 100-fold excess of DTNB).
-
Measurement: Record the absorbance at 412 nm (formation of the TNB anion) continuously for 5 minutes.
-
Validation Checkpoints (The Self-Validating System):
-
Control 1 (pH Dependence): Repeat the assay at pH 6.0 and pH 8.0. Logic: The reaction rate must scale proportionally with the fraction of thiolate present. If the rate does not drop significantly at pH 6.0, the nucleophilic attack is not strictly thiolate-driven, indicating a potential assay artifact or side-reaction with the indole nitrogen.
-
References
-
Nagarajan, K., et al. "Derivatives of 3-Mercaptoindole--Synthesis of a Potent Vasoconstrictor, 3-(2-Imidazolin-2-ylthio) indole (Tinazoline)." Indian Journal of Chemistry, 1981.
-
Lin, V. S., et al. "Sulfane Decreases the Nucleophilic Reactivity of Zinc Thiolates: Implications for Biological Reactive Sulfur Species." Journal of the American Chemical Society, 2022.
-
"Modeling Tryptophan/Indoleamine 2,3-Dioxygenase with Heme Superoxide Mimics: Is Ferryl the Key Intermediate?" Journal of the American Chemical Society, 2019.
-
"3-Mercaptoindole CAS 480-94-4." GuideChem.
Sources
UV-Vis absorption spectra of 3-mercapto-1H-indole-2-carboxylic acid
Title: In-Depth UV-Vis Spectroscopic Comparison: 3-Mercapto-1H-indole-2-carboxylic Acid vs. Structural Analogs
Executive Summary For researchers in heterocyclic chemistry and drug development, understanding the electronic properties of indole derivatives is paramount. 3-Mercapto-1H-indole-2-carboxylic acid (3M-I2CA) serves as a critical building block for synthesizing complex heteroannelated scaffolds, such as thiazepino[6,7-b]indoles [1], and acts as a structural analog to biologically active molecules modulating enzymes like Indoleamine 2,3-dioxygenase (IDO1) [3]. This guide provides an objective comparison of the UV-Vis absorption characteristics of 3M-I2CA against its structural alternatives, detailing the mechanistic causality behind its unique spectral signature and providing a self-validating experimental protocol for high-fidelity spectral acquisition.
Spectroscopic Principles & Mechanistic Causality
To utilize 3M-I2CA effectively in assays or synthetic monitoring, one must understand the causality behind its UV-Vis absorption profile. The parent indole core exhibits characteristic
The Push-Pull Conjugated System 3M-I2CA features a unique "push-pull" electronic configuration across the C2=C3 double bond of the pyrrole ring:
-
The Donor (Push): The 3-mercapto (-SH) group acts as an electron donor via the +M (mesomeric) effect. The lone pairs on the sulfur atom delocalize into the indole
-system. -
The Acceptor (Pull): The 2-carboxylic acid (-COOH) group acts as an electron acceptor via the -M effect, drawing electron density toward its carbonyl oxygen.
This synergistic interaction facilitates an Intramolecular Charge Transfer (ICT). The ICT significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, 3M-I2CA exhibits a pronounced bathochromic shift (red shift) and a hyperchromic effect (increased molar absorptivity,
Logical flow of substituent effects causing bathochromic shifts in the indole chromophore.
Comparative Performance Data
When selecting an indole derivative for a spectrophotometric assay or as a fluorescent probe precursor, comparing the exact absorption maxima (
| Compound | Structural Modification | Primary | Secondary | Approx. | Spectral Characteristics & Causality |
| Indole | Unsubstituted core | ~270 | ~287 | 5,500 | Baseline |
| Indole-2-carboxylic acid (I2CA) | C2 Acceptor only | ~289 - 293 | ~230 | 12,000 | Moderate bathochromic shift due to extended conjugation with the -COOH group [2]. |
| 3-Mercaptoindole (3MI) | C3 Donor only | ~290 - 295 | ~240 | 9,800 | Red shift driven by sulfur lone-pair donation into the indole ring [3]. |
| 3-Mercapto-1H-indole-2-carboxylic acid | C2 Acceptor + C3 Donor | ~305 - 315 | ~250 | >15,000 | Maximum bathochromic and hyperchromic shift due to the push-pull ICT system [1]. |
Note: Exact
Self-Validating Experimental Protocol: UV-Vis Spectral Acquisition
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It does not merely describe how to take a measurement; it incorporates internal checks (Beer-Lambert linearity) to rule out artifacts such as compound aggregation, oxidative dimerization (disulfide formation of the -SH group), or detector saturation.
Materials & Reagents
-
3-Mercapto-1H-indole-2-carboxylic acid (High purity, >98%)
-
Spectroscopic grade Dimethyl Sulfoxide (DMSO) and Methanol (MeOH)
-
Matched quartz cuvettes (10 mm path length)
-
Double-beam UV-Vis spectrophotometer
Step-by-Step Methodology
-
Stock Solution Preparation (Anaerobic Handling):
-
Action: Weigh exactly 2.0 mg of 3M-I2CA and dissolve in 1.0 mL of degassed DMSO to create a concentrated stock.
-
Causality: The 3-mercapto group is highly susceptible to oxidation, forming disulfides which will drastically alter the UV-Vis spectrum. Degassing the solvent prevents premature oxidative coupling.
-
-
Serial Dilution (The Validation Step):
-
Action: Prepare a working concentration gradient: 5 µM, 10 µM, 20 µM, and 40 µM in DMSO.
-
Causality: Measuring a single concentration is scientifically insufficient. By plotting Absorbance vs. Concentration, you validate the Beer-Lambert law (
). A perfectly linear plot ( ) confirms the compound is fully dissolved as a monomer and the detector is operating within its linear dynamic range.
-
-
Baseline Correction (Blanking):
-
Action: Fill both the reference and sample quartz cuvettes with pure, matched DMSO. Run a baseline scan from 200 nm to 800 nm.
-
Causality: DMSO absorbs strongly below 240 nm. Proper double-beam blanking subtracts solvent absorbance, ensuring the resulting peaks belong exclusively to the indole derivative.
-
-
Spectral Acquisition:
-
Action: Replace the solvent in the sample cuvette with the 10 µM 3M-I2CA solution. Scan from 200 nm to 800 nm at a scan rate of 120 nm/min with a 1 nm slit width.
-
Causality: A narrow slit width provides high spectral resolution, allowing for the precise identification of the closely spaced
and vibrational fine structures typical of indole rings.
-
Self-validating experimental workflow for high-fidelity UV-Vis spectral acquisition.
Applications in Research and Drug Development
The distinct UV-Vis profile of 3M-I2CA makes it an excellent candidate for real-time reaction monitoring. For instance, when synthesizing [1,4]thiazepino[6,7-b]indoles via the reaction of 3M-I2CA with bromoacetone[1], the disappearance of the characteristic push-pull ICT band (~310 nm) and the emergence of a new spectral signature can be tracked spectrophotometrically to determine reaction kinetics.
Furthermore, structural analogs like 3-mercaptoindole are known to selectively bind to and activate ferric IDO1, a critical enzyme in the kynurenine pathway and a major target in immuno-oncology [3]. The UV-Vis properties of these mercapto-indoles allow researchers to perform precise binding affinity assays (e.g., via spectral shifts upon protein-ligand complexation), making the accurate characterization of their baseline spectra an absolute necessity.
References
- Ilyn, A. P., et al. "One-Step Assembly of Carbamoyl-Substituted Heteroannelated [1,4]Thiazepines." Journal of Organic Chemistry, 2006.
- "Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic..." Semantic Scholar, 2025.
- "Modeling Tryptophan/Indoleamine 2,3-Dioxygenase with Heme Superoxide Mimics: Is Ferryl the Key Intermediate?" Journal of the American Chemical Society, 2019.
Distinguishing 3-Mercapto-1H-indole-2-carboxylic Acid from Disulfide Impurities: A Comparative Analytical Guide
Introduction: The Thiol-Disulfide Challenge in Drug Development
3-Mercapto-1H-indole-2-carboxylic acid (MICA) is a critical research-grade compound frequently utilized in metallo-β-lactamase (MBL) inhibition studies[1]. The pharmacological efficacy of MICA relies entirely on its free sulfhydryl (-SH) group, which acts as a chelating agent for the zinc ions present in the active sites of MBLs. However, thiols are notoriously susceptible to oxidative dimerization in aqueous solutions, rapidly forming the inactive disulfide impurity, 3,3'-disulfanediylbis(1H-indole-2-carboxylic acid).
For researchers and drug development professionals, distinguishing and quantifying the active monomer versus the inactive dimer is a fundamental quality control requirement. This guide objectively compares the leading analytical methodologies for this task, providing self-validating protocols grounded in established redox chemistry.
Mechanistic Grounding: Oxidation and Reduction Dynamics
Redox equilibrium between active MICA monomer and its inactive disulfide dimer.
The oxidation of MICA is driven by the deprotonation of the thiol to a highly reactive thiolate anion (RS⁻), which subsequently reacts with dissolved oxygen or reactive oxygen species. This process is highly pH-dependent; at physiological or basic pH, oxidation accelerates rapidly[2].
To reverse this process for total thiol quantification, a reduction step is required. Tris(2-carboxyethyl)phosphine (TCEP) is the preferred reductant because it performs a nucleophilic attack on the disulfide bond to form a phosphonium ion sulfur adduct, irreversibly reducing the dimer[3]. Crucially, unlike dithiothreitol (DTT), TCEP operates efficiently at an acidic pH (e.g., pH 3.0). This allows researchers to kinetically trap the remaining free thiols by keeping them protonated, preventing artifactual oxidation during sample preparation[2].
Comparative Analytical Strategies
Selecting the correct analytical method depends on the required sensitivity, throughput, and available instrumentation. Free thiols lack strong, distinct chromophores compared to the indole backbone, making direct UV differentiation challenging. Therefore, mass spectrometry or chemical derivatization is typically required.
| Analytical Method | Target Species Detected | Limit of Detection (LOD) | Throughput | Relative Cost | Key Advantage |
| LC-MS/MS (Negative ESI) | Free Thiol & Disulfide | 0.01 – 0.1 ng/mL[4] | High | High | Highest specificity; multiplexed detection[5]. |
| HPLC-UV (DTNB Derivatized) | Free Thiol (via TNB adduct) | 10 – 50 ng/mL | Medium | Medium | Robust quantification without mass spectrometry[5]. |
| Ellman's Microplate Assay | Free Thiol | 1 – 5 µg/mL | Very High | Low | Rapid, low-cost screening of bulk formulations[6]. |
Self-Validating Experimental Protocols
To accurately determine the ratio of active MICA to its disulfide impurity, a differential "reduction-subtraction" workflow must be employed.
Parallel workflow for quantifying free MICA versus total disulfide impurities.
Protocol A: LC-MS/MS Quantification (Gold Standard)
This protocol utilizes scheduled multiple reaction monitoring (MRM) to directly distinguish the mass-to-charge (m/z) differences between the monomer and dimer[4].
-
Self-Validation Mechanism: The mass balance equation. The molar concentration of Total MICA (Aliquot B) must equal Free MICA (Aliquot A) + 2 × Disulfide Dimer (Aliquot A). A deviation indicates incomplete reduction or the presence of higher-order degradation products.
Step-by-Step Methodology:
-
Sample Quenching: Immediately dilute the MICA sample in an acidic quenching buffer (0.1% Formic Acid in LC-grade water, pH < 4). Causality: Protonating the thiolate anion halts ongoing thiol-disulfide exchange.
-
Aliquot Splitting: Divide the quenched sample into Aliquot A (Unreduced) and Aliquot B (Reduced).
-
Reduction (Aliquot B only): Add TCEP to a final concentration of 5 mM. Incubate at room temperature for 30 minutes. Causality: TCEP is chosen over thiol-based reductants like DTT because it does not cause ion suppression or cross-react in the mass spectrometer[3].
-
Chromatography: Inject 5 µL onto a C18 reverse-phase column. Use a mobile phase gradient of 0.1% Formic Acid in water (A) and 0.1% Formic Acid in Acetonitrile (B)[4].
-
MS/MS Detection: Operate in negative electrospray ionization (ESI) mode. Monitor the specific mass transitions for the MICA monomer ([M-H]⁻ at m/z 192) and the disulfide dimer ([M-H]⁻ at m/z 383).
Protocol B: HPLC-UV with DTNB Derivatization
When LC-MS/MS is unavailable, Ellman's reagent (DTNB) provides a highly specific alternative. DTNB reacts stoichiometrically with free thiols to release 5-thio-2-nitrobenzoic acid (TNB), which has a massive extinction coefficient (14,100 M⁻¹cm⁻¹) at 412 nm[3].
-
Self-Validation Mechanism: Matrix spike recovery. Always run a blank (buffer + DTNB) to account for background DTNB hydrolysis, and spike a known concentration of a standard (e.g., cysteine) into the matrix to ensure the sample buffer is not suppressing the DTNB-thiol exchange reaction[6].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a reaction buffer of 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA. Causality: DTNB requires a slightly basic pH to form the reactive thiolate anion necessary for the disulfide exchange reaction[7]. EDTA chelates trace metals that catalyze unwanted oxidation.
-
Derivatization: Mix 50 µL of the MICA sample (or TCEP-reduced sample) with 950 µL of 0.1 mM DTNB solution. Incubate for 15 minutes at room temperature[6].
-
HPLC Separation: Inject the mixture onto a C18 column. The released TNB will elute separately from the unreacted DTNB and the intact MICA-disulfide.
-
Quantification: Monitor UV absorbance at 412 nm[5]. Calculate the free thiol concentration using a standard curve or the TNB extinction coefficient. The disulfide impurity concentration is calculated as: (Total Thiol from Reduced Aliquot - Free Thiol from Unreduced Aliquot) / 2.
References
1.[1] 3-Mercapto-1H-indole-2-carboxylic Acid. Benchchem. Available at: 2.[3] Quantification of Thiols and Disulfides. PMC. Available at: 3.[4] Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids. PMC. Available at: 4.[2] Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. MDPI. Available at: 5.[6] Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. Available at: 6.[5] A Comparative Guide to the Validation of HPLC Methods for Thiol Analysis Using 5-Mercapto-2-nitrobenzoic Acid. Benchchem. Available at: 7.[7] A simple method for the quantitative analysis of resin bound thiol groups: the quantification of on-bead substrates. Oxford University. Available at:
Sources
- 1. 3-Mercapto-1H-indole-2-carboxylic Acid [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a HPLC-MS/MS Method for Assessment of Thiol Redox Status in Human Tear Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. users.ox.ac.uk [users.ox.ac.uk]
elemental analysis data for 3-mercapto-1H-indole-2-carboxylic acid validation
Comprehensive Validation of 3-Mercapto-1H-indole-2-carboxylic Acid: A Comparison of Analytical Methodologies
Executive Summary
Validating heteroatom-rich synthetic intermediates like 3-mercapto-1H-indole-2-carboxylic acid (CAS: 61830-04-4; Formula: C9H7NO2S) presents a unique analytical challenge for drug development professionals. With a molecular weight of 193.22 g/mol and a composition rich in sulfur (16.59%) and nitrogen (7.25%), traditional purity assessments often fall short.
This guide objectively compares the performance of Dynamic Flash Combustion Elemental Analysis (CHNS/O) —the historical gold standard for bulk purity—against alternative methodologies like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and Quantitative NMR (qNMR) . By synthesizing theoretical frameworks with experimental data, this guide provides researchers with a robust, self-validating workflow for structural and purity confirmation.
Theoretical Framework & Causality: The Heteroatom Challenge
When analyzing 3-mercapto-1H-indole-2-carboxylic acid, the primary challenge lies in its high sulfur and nitrogen content. Understanding the causality behind the analytical instrumentation is critical for accurate validation:
-
The Sulfur Oxidation Dilemma: During combustion, sulfur can oxidize into a mixture of sulfur dioxide (SO2) and sulfur trioxide (SO3). Because SO3 is highly reactive and difficult to quantify via Thermal Conductivity Detection (TCD), analytical systems must employ specific catalysts (like Tungsten Trioxide, WO3) to drive the thermodynamic equilibrium entirely toward SO2.
-
The Nitrogen Oxide Interference: Nitrogen combustion generates various nitrogen oxides (NOx). If left unreduced, these oxides elute unpredictably during Gas Chromatography (GC) separation, artificially inflating carbon or nitrogen readouts. Passing the combustion gas through a high-temperature copper reduction reactor ensures all NOx is reduced to N2 gas while simultaneously scavenging excess oxygen.
Orthogonal analytical workflow for validating heteroatom-rich synthetic intermediates.
Methodology Comparison
To establish a self-validating system, researchers must understand the strengths and blind spots of each analytical "product" within the validation workflow.
-
Dynamic Flash Combustion (CHNS/O): Measures absolute bulk purity by combusting the entire sample. It is the only method that directly quantifies the stoichiometric ratio of C, H, N, and S. The American Chemical Society (ACS) traditionally requires elemental analysis data to fall within ±0.4% of theoretical values[1]. However, recent large-scale statistical studies have highlighted that for complex heteroaromatics, this strict threshold may sometimes flag adequately pure samples due to inherent instrumental random error [2].
-
LC-HRMS (ESI-TOF): Provides exact isotopic mass and identifies trace impurities. However, it cannot determine absolute bulk purity because ionization efficiencies vary drastically between the parent compound and its impurities.
-
qNMR: Uses an internal standard to determine the absolute purity of the main component. While excellent for structural confirmation, it does not directly detect inorganic salts or quantify sulfur/oxygen content.
Table 1: Comparative Performance Matrix for C9H7NO2S Validation
| Feature | Dynamic Flash Combustion (CHNS/O) | LC-HRMS (ESI-TOF) | Quantitative NMR (qNMR) |
| Primary Output | Bulk elemental composition (%) | Exact mass (m/z), trace profiling | Structural ratio, organic purity |
| Direct S/O Detection | Yes (via SO2 and CO detection) | No (Inferred via isotopic pattern) | No |
| Sensitivity to Salts | High (Detects inorganic contamination) | Low (Salts often suppressed) | Low (Invisible in standard 1H NMR) |
| Sample Destruction | Destructive (Combustion) | Destructive (Ionization) | Non-destructive |
| Optimal Use Case | Final API/Intermediate bulk release | Impurity identification | Structural elucidation |
Experimental Data: Validating 3-Mercapto-1H-indole-2-carboxylic Acid
The theoretical elemental composition for C9H7NO2S is calculated based on its exact atomic weights. To validate a synthesized batch, the experimental data must be compared against these theoretical limits.
Table 2: CHNS/O Elemental Analysis Data (Theoretical vs. Experimental)
| Element | Theoretical (%) | Experimental Batch A (%) | Deviation (Δ%) | ACS Compliance (±0.4%) |
| Carbon (C) | 55.94 | 55.81 | -0.13 | Pass |
| Hydrogen (H) | 3.65 | 3.72 | +0.07 | Pass |
| Nitrogen (N) | 7.25 | 7.18 | -0.07 | Pass |
| Sulfur (S) | 16.59 | 16.45 | -0.14 | Pass |
| Oxygen (O) | 16.56 | 16.68 | +0.12 | Pass |
Note: The experimental batch passes the stringent ±0.4% ACS guideline, confirming high bulk purity and the absence of significant solvent entrapment or inorganic salt contamination.
Step-by-step mechanism of Dynamic Flash Combustion for CHNS elemental analysis.
Self-Validating Experimental Protocols
To ensure trustworthiness, the following protocols incorporate built-in causality and system suitability tests (SST).
Protocol A: Dynamic Flash Combustion (CHNS Analysis) Causality Check: The use of a tin capsule is critical. Tin undergoes a highly exothermic oxidation reaction when exposed to the oxygen pulse, temporarily raising the local temperature to ~1800°C. This ensures the complete breakdown of the refractory indole ring.
-
System Suitability: Run three blank tin capsules to establish a baseline. The TCD signal must show no peaks for C, H, N, or S.
-
Calibration: Weigh 1.0, 1.5, and 2.0 mg of Sulfanilamide (C6H8N2O2S) standard into tin capsules. Run the standard curve to calibrate the TCD response factors. Sulfanilamide is chosen because its elemental ratios closely mimic the target compound.
-
Sample Preparation: Accurately weigh 1.5 mg of 3-mercapto-1H-indole-2-carboxylic acid into a tin capsule using a microbalance (±0.1 µg precision). Seal the capsule tightly to prevent atmospheric moisture absorption.
-
Combustion: Drop the capsule into the oxidation reactor (1000°C, packed with WO3 on alumina). Inject a pulse of ultra-pure O2.
-
Reduction & Separation: Pass the combustion gases through a reduction reactor (600°C, packed with elemental copper) to remove excess O2 and convert NOx to N2. Separate the resulting N2, CO2, H2O, and SO2 gases via a GC column.
-
Quantification: Integrate the TCD peaks and calculate percentages against the Sulfanilamide calibration curve.
Protocol B: LC-HRMS (Exact Mass Confirmation) Causality Check: 3-mercapto-1H-indole-2-carboxylic acid contains a carboxylic acid and a thiol group, making it highly amenable to negative electrospray ionization (ESI-).
-
Preparation: Dissolve 1 mg of the sample in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL.
-
Chromatography: Inject 2 µL onto a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile.
-
Ionization: Operate the ESI source in negative mode.
-
Validation: Extract the [M-H]- ion. The theoretical exact mass for C9H6NO2S- is 192.0125. The experimental mass must fall within 5 ppm (e.g., 192.0118) to confirm the molecular formula.
Protocol C: Quantitative NMR (qNMR) Causality Check: qNMR relies on the principle that the area of an NMR resonance is directly proportional to the number of nuclei responsible for that resonance, provided the relaxation delay (D1) is sufficiently long (typically >5 × T1).
-
Standard Selection: Select an internal standard (e.g., Maleic acid, certified reference material) that has a distinct, non-overlapping NMR signal compared to the indole protons.
-
Preparation: Accurately co-weigh ~10 mg of the sample and ~5 mg of the internal standard into a vial. Dissolve in 0.6 mL of DMSO-d6.
-
Acquisition: Acquire a 1H NMR spectrum with a 90° pulse angle and a relaxation delay (D1) of 30 seconds to ensure complete longitudinal relaxation.
-
Calculation: Integrate the indole aromatic protons against the internal standard protons to calculate the absolute mass fraction of the organic component.
Conclusion
While LC-HRMS and qNMR provide indispensable data regarding exact mass and structural integrity, Dynamic Flash Combustion Elemental Analysis remains the ultimate arbiter of bulk purity for 3-mercapto-1H-indole-2-carboxylic acid. By adhering to self-validating protocols and understanding the mechanistic causality of sulfur oxidation and nitrogen reduction, researchers can confidently validate this challenging intermediate for downstream drug development applications.
References
-
American Chemical Society. (2025). The Journal of Organic Chemistry - Author Guidelines. ACS Publications.[Link]
-
Kuveke, R. E. H., Barwise, L., van Ingen, Y., Vashisth, K., Roberts, N., Chitnis, S. S., Dutton, J. L., Martin, C. D., & Melen, R. L. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science, 8(7), 855-863.[Link]
High-Resolution Chromatographic Separation of Indole-2-Carboxylic Acid Derivatives: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with indole-2-carboxylic acid (I2CA) derivatives. These compounds are foundational in modern drug discovery, serving as critical intermediates for ACE inhibitors like trandolapril and perindopril, as well as potent scaffolds for HIV-1 integrase strand transfer inhibitors[1].
However, resolving their stereoisomers, diastereomers, and closely related structural analogs requires strict control over stationary phase chemistry and mobile phase thermodynamics. This guide objectively compares industry-standard chromatographic platforms and provides self-validating protocols to ensure absolute scientific integrity in your separations.
Mechanistic Causality in Separation Strategies
The chromatographic behavior of I2CA derivatives is governed by two primary structural features: the ionizable carboxylic acid moiety and the hydrophobicity/conjugation of the indole ring.
-
Ionization Control (The pH Imperative): The carboxylic acid group typically exhibits a pKa between 3.5 and 4.0. If the mobile phase pH is near this pKa, the molecules exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. By buffering the mobile phase to pH 3.0 (well below the pKa), the analyte remains fully protonated, maximizing hydrophobic interactions with the stationary phase.
-
Chromophoric vs. Non-Chromophoric Dynamics: Fully aromatic I2CA derivatives (like those used in HIV-1 integrase inhibitors) possess a highly conjugated
-system, allowing for straightforward UV/Vis detection[1]. Conversely, reduced intermediates—such as octahydro-1H-indole-2-carboxylic acid, which possesses three chiral centers and four enantiomeric pairs—lack this chromophore. This necessitates either Refractive Index Detection (RID) or pre-column derivatization to achieve accurate quantification[2].
Comparative Analysis of Chromatographic Platforms
Selecting the correct column chemistry and detection modality is the difference between a baseline resolution and a co-eluting failure. Here is an objective comparison of the leading methodologies:
A. High-Density C18 (e.g., Inertsil ODS-4) + RID
Best for: Bulk separation of non-chromophoric stereoisomers. Mechanism: The high carbon load and dense end-capping of premium C18 columns provide the necessary steric recognition to separate subtle diastereomeric differences. Because organic modifiers can cause baseline drift in RID, this method uniquely utilizes a 100% aqueous buffer system.
B. Embedded-Polar C18 (e.g., Waters Symmetry Shield RP18) + UV
Best for: Diastereomeric purity profiling via derivatization. Mechanism: When analyzing highly polar amino acid derivatives in highly aqueous conditions, standard C18 columns suffer from "hydrophobic collapse" (phase dewetting). Embedded polar groups prevent this collapse, maintaining a hydrated stationary phase and providing alternative selectivity for closely eluting diastereomers like (2R,3aS,7aR)-acid and (2R,3aR,7aR)-acid[2].
C. C8 (e.g., X-Terra C8 MS) + LC-MS/MS
Best for: High-throughput bioanalysis and plasma pharmacokinetics. Mechanism: C8 phases offer lower hydrophobicity than C18, allowing for the rapid elution of highly lipophilic drug-protein complexes (e.g., trandolapril). The use of volatile buffers (acetic acid/triethylamine) ensures perfect compatibility with electrospray ionization (ESI) mass spectrometry[3].
Quantitative Method Comparison
The following table synthesizes the operational parameters and performance metrics of the compared platforms:
| Derivative Target | Stationary Phase | Mobile Phase Composition | Detection Modality | Key Performance Metric |
| Octahydro-I2CA Isomers | Inertsil ODS-4 C18 (250 × 4.6 mm, 5 μm) | 10 mM Potassium Phosphate (100% Aqueous, pH 3.0) | RID | Baseline resolution of 4 isomers; Run time: 35 min |
| Trandolapril Diastereomers | Waters Symmetry Shield RP18 (250 × 4.6 mm, 5 μm) | 30% Acetonitrile / 0.087 M | UV (220 nm) | RT: 3.9 min (Isomer B), 4.3 min (Isomer A)[2] |
| Trandolapril (in Plasma) | X-Terra C8 MS (150 × 4.6 mm, 5 μm) | 20 mM Acetic Acid + 4.3 mM TEA / Acetonitrile (40:60) | LC-MS/MS | Flow rate: 0.35 mL/min; High sensitivity bioanalysis |
| Halogenated I2CA Analogs | Standard Silica Gel / RP-HPLC | Gradient | UV / HRMS | Chemical purity >96%; RT: ~7-12 min[1] |
Methodological Workflows (Self-Validating Systems)
To ensure trustworthiness, the following protocols are designed as self-validating systems. An assay is only valid if the internal system suitability criteria are met prior to sample analysis.
Protocol 1: Isocratic RP-HPLC for Non-Chromophoric Isomers (RID Method)
Target: Octahydro-1H-indole-2-carboxylic acid
-
Mobile Phase Preparation: Dissolve 10 mM potassium phosphate in ultrapure water. Adjust strictly to pH 3.0 using orthophosphoric acid. Causality: This pH guarantees full protonation of the carboxylate, preventing peak broadening.
-
System Equilibration: Purge the RID flow cell. Set the column oven to exactly 35°C and the flow rate to 1.5 mL/min. Allow the system to stabilize for at least 2 hours. Causality: RID is exquisitely sensitive to thermal and pressure micro-fluctuations; thermal equilibrium is non-negotiable for a stable baseline.
-
Sample Preparation: Dissolve the raw material to a concentration of 5 mg/mL in the mobile phase.
-
Self-Validation (System Suitability): Inject a standard mixture containing the main compound and its three isomers.
-
Acceptance Criteria: The resolution (
) between Isomer 1 and the main peak must be . The Relative Standard Deviation (RSD) of peak areas from five replicate injections must be . Do not proceed if criteria are unmet.
-
Protocol 2: Diastereomeric Resolution via Embedded-Polar RP-HPLC
Target: Trandolapril synthetic intermediates[2]
-
Mobile Phase Preparation: Prepare Phase A as 30% Acetonitrile and 70% 0.087 M
. Filter through a 0.22 μm membrane. -
Column Installation: Install a Waters Symmetry Shield RP18 column. Causality: The embedded carbamate group shields the residual silanols, providing superior peak shape for basic/polar moieties.
-
Derivatization (Optional but Recommended): For trace stereochemical purity, derivatize the sample using the AccQ-Tag Amino Acid Analysis Method to introduce a robust fluorophore/chromophore[2].
-
Self-Validation (System Suitability): Inject the derivatized standard.
-
Acceptance Criteria: Tailing factor (
) must be between 0.9 and 1.2. The theoretical plate count ( ) must exceed 10,000 to ensure column efficiency has not degraded.
-
Decision Matrix Workflow
The following logic diagram illustrates the decision-making process for selecting the appropriate chromatographic workflow based on the structural properties of the I2CA derivative.
Decision matrix for selecting I2CA derivative chromatographic workflows.
References
-
Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
-
A Study on the Stereochemical Purity of Trandolapril and Octahydro-1H-Indole-2-Carboxylic Acid by HPLC Method. Pharmaceutical Research Institute (ptfarm.pl).2
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. National Institutes of Health (PMC).1
-
A liquid chromatographic tandem mass spectrometric method for the determination of trandolapril in human plasma. ResearchGate.3
Sources
A Guide to the Safe Disposal of 3-mercapto-1H-indole-2-carboxylic acid
For laboratory professionals engaged in research, development, and drug discovery, the responsible management and disposal of chemical waste is a critical component of ensuring a safe working environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-mercapto-1H-indole-2-carboxylic acid, a compound that combines the chemical characteristics of both an indole and a mercaptan. The procedures outlined herein are designed to provide essential safety and logistical information, empowering researchers to handle this substance with the utmost care.
Immediate Safety and Hazard Assessment
-
Indole Moiety : Indole-containing compounds can have varying levels of toxicity and may be irritating to the eyes, skin, and respiratory system.[1][2]
-
Mercaptan (Thiol) Group : Mercaptans are known for their strong, unpleasant odors, which can be detected at very low concentrations.[3] They are also often flammable and can be toxic.
Therefore, 3-mercapto-1H-indole-2-carboxylic acid should be handled as hazardous waste. All disposal-related activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
Strict adherence to the use of appropriate PPE is mandatory to prevent exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[4] | Protects against splashes and potential aerosols. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber).[4] | Prevents skin contact with the chemical. |
| Body Protection | A laboratory coat or chemical-resistant apron.[2][4] | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator if working outside a fume hood.[4] | Prevents inhalation of dust or aerosols. |
Disposal Workflow: A Step-by-Step Protocol
The primary and mandated method for the disposal of 3-mercapto-1H-indole-2-carboxylic acid is through a licensed hazardous waste disposal facility.[4] Discharging this chemical into drains or the environment is strictly prohibited.[4]
Step 1: Waste Collection and Segregation
-
Collect waste 3-mercapto-1H-indole-2-carboxylic acid in a dedicated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[4]
Step 2: Labeling
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "3-mercapto-1H-indole-2-carboxylic acid".
-
Include any other relevant hazard warnings as indicated by your institution's guidelines.
Step 3: Storage
-
Store the sealed and labeled waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[4]
-
This area should be under the direct supervision of laboratory personnel.[5]
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[5][6]
Chemical Inactivation (Pre-treatment): A Conditional Option
In some specific instances, and only with the explicit permission of your institution's EHS department and in accordance with local regulations, chemical inactivation of small quantities of mercaptans may be performed as a pre-treatment step.[4] This procedure should only be undertaken by trained personnel in a controlled laboratory setting.
The most common method for the destruction of small quantities of mercaptans is through oxidation, which converts the foul-smelling thiol into less odorous sulfonic acids or other oxidized sulfur compounds.[4][7]
Experimental Protocol for Oxidation of Mercaptans:
Materials:
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%)[4][7]
-
Stir plate and stir bar
Procedure:
-
Perform this entire procedure in a certified chemical fume hood.
-
For each 1 gram of the mercaptan waste, prepare a solution with at least 100 mL of water in a suitable container.
-
Slowly, and with constant stirring, add the sodium hypochlorite solution to the aqueous mercaptan mixture. The reaction can be exothermic, so the addition should be gradual to control the temperature.[4][7]
-
Continue stirring the mixture for several hours to ensure the reaction is complete. The disappearance of the characteristic mercaptan odor can be an indicator of successful oxidation.[7]
-
The resulting solution must still be collected and disposed of as hazardous waste through your institution's EHS office.[7] Do not pour the treated solution down the drain unless explicitly permitted by your EHS department. [7]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-mercapto-1H-indole-2-carboxylic acid.
References
-
Safety Data Sheet Indole-2-carboxylic acid . MetaSci. [Link]
-
Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf . National Institutes of Health (NIH). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]
-
Understanding Mercaptans - Their impact and removal . FirstKlaz Technologies. [Link]
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) . MDPI. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories . US Environmental Protection Agency (EPA). [Link]
-
Mercaptans Removal . Equinox Engineering Ltd. [Link]
-
Regulation of Laboratory Waste . American Chemical Society (ACS). [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS . EPFL. [Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives . National Institutes of Health (NIH). [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]
-
Mercaptan removal with Sulfinol . Shell. [Link]
-
Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids . ACS Publications. [Link]
- Extracting recycle method of indole from indole synthesis waste water.
-
Mercaptan Odor Control | Mercaptan Removal | Activated Carbon Filter . Linc Energy Systems. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fklaz.com [fklaz.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Personal protective equipment for handling 3-mercapto-1H-indole-2-carboxylic acid
Operational and Safety Guide for Handling 3-Mercapto-1H-indole-2-carboxylic Acid
As a specialized indole derivative featuring both a reactive thiol (-SH) and a carboxylic acid (-COOH) moiety, 3-mercapto-1H-indole-2-carboxylic acid (CAS 61830-04-4) presents unique handling and logistical challenges[1]. The thiol group is highly nucleophilic, prone to rapid oxidative dimerization, and emits a severe, disagreeable stench. Simultaneously, the carboxylic acid moiety can act as a localized mucous membrane irritant.
To ensure scientific integrity and personnel safety, this guide provides drug development professionals with a self-validating, causality-driven system for the safe operation, reaction, and disposal of this compound.
Physicochemical & Hazard Profile
Understanding the physical properties of the compound is the first step in risk mitigation. The dual functional groups dictate both its reactivity and its hazard profile.
| Parameter | Specification / Hazard | Causality & Operational Impact |
| Chemical Name | 3-Mercapto-1H-indole-2-carboxylic acid | The C3-thiol is highly reactive; the C2-carboxylic acid increases polarity and potential for static charge in powder form. |
| CAS Number | 61830-04-4 | Unique identifier for SDS cross-referencing[1]. |
| Molecular Weight | 193.22 g/mol | Required for precise stoichiometric calculations during assays. |
| Primary Hazards | Stench, Skin/Eye Irritant | Thiol volatility causes severe odor; acidic powder irritates respiratory tracts[2]. |
| Storage | 2-8°C, Inert Atmosphere | Must be stored under Argon/Nitrogen to prevent atmospheric oxygen from converting the active thiol into an inactive disulfide[1]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling concentrated organosulfur compounds. The following matrix outlines the required equipment and the mechanistic reasoning behind each choice.
| PPE Category | Required Material | Causality (The "Why") |
| Hand Protection | Double-layered Neoprene or heavy-duty Nitrile. | Low-molecular-weight thiols can rapidly permeate standard latex. Neoprene offers superior breakthrough times for organosulfur compounds, preventing dermal absorption and lingering skin odor[2]. |
| Eye Protection | Chemical splash goggles (ANSI Z87.1). | Protects against aerosolized acidic powder during weighing and prevents localized mucous membrane irritation from thiol vapors[2]. |
| Body Protection | Flame-resistant lab coat + Disposable apron. | Thiol odors bind covalently and persistently to woven fabrics. A disposable outer layer prevents cross-contamination of clean office areas[3]. |
| Respiratory | Fume hood (primary); N95/P100 (secondary). | Prevents inhalation of highly irritating carboxylic acid dust and controls exposure to the stench[4]. |
Operational Workflow & Handling Protocol
The free thiol at the C3 position of the indole ring is highly susceptible to oxidation. Therefore, all handling must be designed to minimize oxygen exposure while containing the odor.
Step-by-Step Weighing and Transfer Protocol:
-
Fume Hood Preparation: Verify the chemical fume hood face velocity is >100 feet per minute (fpm). Establish a designated "stench area" to isolate the compound from other ongoing experiments[2].
-
Static Mitigation: Utilize a static-dissipative weighing boat. The carboxylic acid group can induce static charge buildup, leading to powder aerosolization when the container is opened.
-
Weighing: Weigh the required mass of 3-mercapto-1H-indole-2-carboxylic acid rapidly to minimize atmospheric exposure.
-
Solubilization: Immediately transfer the powder to a Schlenk flask or septum-sealed vial. Dissolve in degassed solvents (e.g., sparged DMF or DMSO) under an argon or nitrogen blanket to preserve the thiol's redox state.
-
Equipment Decontamination: Rinse all spatulas and glassware with a 5.25% sodium hypochlorite (bleach) solution before removing them from the hood.
-
Validation Check: The analytical balance should stabilize quickly; drifting weights indicate static interference or active moisture absorption by the carboxylic acid moiety.
Spill Response & Waste Disposal Plan
Simply discarding thiol waste into a standard organic bin will cause the entire laboratory to smell, potentially triggering false gas leak alarms. Oxidation converts the volatile, odorous thiol into a non-volatile, water-soluble sulfonate (R-SO3Na) or disulfide[5].
Spill Response Protocol:
-
Isolate the area and ensure maximum fume hood exhaust.
-
For solid spills, gently cover the powder with damp absorbent pads to suppress dust generation.
-
Apply a 5.25% sodium hypochlorite (household bleach) solution directly to the spill area[5].
-
Allow 15–20 minutes of contact time. The hypochlorite will aggressively oxidize the mercaptan, neutralizing the stench and chemical reactivity[5].
-
Wipe up the neutralized mixture and place it in a sealed, labeled hazardous waste bag.
-
Validation Check: Successful oxidation is confirmed when the characteristic sulfurous stench is completely eliminated from the surface. If the odor persists, re-apply the hypochlorite solution.
Waste Segregation Protocol:
-
Aqueous Thiol Waste: Treat with excess sodium hypochlorite until the stench dissipates. Verify the absence of active thiols, then dispose of as aqueous basic waste[5].
-
Organic Thiol Waste: Do NOT mix with bleach (high risk of forming explosive halogenated organic compounds). Collect in a dedicated, tightly sealed "Stench Organic Waste" carboy.
-
Secondary Containment: Store all stench waste containers inside a secondary sealed drum or ventilated cabinet until Environmental Health and Safety (EHS) pickup.
Process Visualization
Caption: Workflow for the safe handling, reaction, and disposal of 3-mercapto-1H-indole-2-carboxylic acid.
References
1.[1] Benchchem. "3-Mercapto-1H-indole-2-carboxylic Acid." Benchchem.com. URL: 2.[2] Centers for Disease Control and Prevention (CDC). "n-ALKANE MONO THIOLS CYCLOHEXANETHIOL BENZENETHIOL." CDC Stacks. URL: 3.[3] Santa Cruz Biotechnology. "1-Mercapto-2-propanol Safety Data Sheet." SCBT.com. URL: 4.[5] Hong Kong University of Science and Technology. "Chemical Waste Disposal Guidelines." HKUST. URL: 5.[4] Occupational Safety and Health Administration (OSHA). "Methyl Mercaptan." OSHA.gov. URL:
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
